molecular formula C10H15NO B11748484 (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Cat. No.: B11748484
M. Wt: 165.23 g/mol
InChI Key: DUUDSVJQKGZSDN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3/t8-/m0/s1

InChI Key

DUUDSVJQKGZSDN-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern drug discovery, enantiopure chiral amines serve as indispensable building blocks for active pharmaceutical ingredients (APIs). Among these, (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine stands out as a highly versatile secondary amine. The presence of the electron-donating 4-methoxy group on the aromatic ring, combined with a sterically defined chiral center, makes this compound a privileged intermediate for synthesizing modified phenethylamines, chiral ligands, and neuroactive therapeutics.

This technical guide provides a rigorous physicochemical profile, a self-validating synthetic methodology, and an analytical framework for researchers and drug development professionals working with this chiral building block.

Quantitative Physicochemical Profile

To ensure standardization across synthetic workflows, the core identifiers and quantitative properties of the compound are summarized below. These parameters are cross-verified against industrial chemical databases such as [1] and [2].

PropertyValue
Chemical Name (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine
Alternative Nomenclature (S)-1-(4-Methoxyphenyl)-N-methylethanamine
CAS Registry Number 20218-54-6
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Stereochemistry (S)-Enantiomer
Physical State (Standard Conditions) Pale yellow to colorless liquid
Target Purity (Commercial Standard) ≥ 98.0% (ee > 99%)

Mechanistic Rationale in Asymmetric Synthesis

The synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine requires strict stereocontrol. While direct asymmetric reductive amination using transition-metal catalysts is possible, the classical resolution of the racemic amine via diastereomeric salt formation remains the most robust, scalable, and self-validating method in process chemistry.

The Causality of Reagent Selection
  • Titanium(IV) Chloride (TiCl₄): Imine condensation between 4-methoxyacetophenone and methylamine is notoriously sluggish due to the steric hindrance of the ketone. TiCl₄ acts as both a Lewis acid to activate the carbonyl carbon and a potent water scavenger, driving the thermodynamic equilibrium forward.

  • Sodium Borohydride (NaBH₄): Selected for the reduction step because it provides mild, chemoselective reduction of the imine double bond without risking the cleavage of the aromatic methoxy ether—a common side reaction when using aggressive hydrogenation catalysts like Palladium on Carbon (Pd/C) under high pressure.

  • L-Tartaric Acid: The choice of resolving agent is critical. The spatial arrangement of the hydroxyl groups in L-tartaric acid forms a highly stable, insoluble hydrogen-bonded lattice specifically with the (S)-enantiomer. This drives the thermodynamic precipitation of the (S)-amine·L-tartrate salt, leaving the (R)-enantiomer in the mother liquor.

SynthesisWorkflow Step1 4-Methoxyacetophenone + Methylamine Step2 Imine Condensation (TiCl4 / Toluene) Step1->Step2 Condensation Step3 Reduction (NaBH4) Racemic Amine Step2->Step3 Reduction Step4 Chiral Resolution (L-Tartaric Acid) Step3->Step4 Salt Formation Step5 Fractional Crystallization (Diastereomeric Salt) Step4->Step5 Purification Step6 Basification (NaOH) (S)-Enantiomer Free Base Step5->Step6 Liberation

Synthetic workflow and chiral resolution of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine.

Step-by-Step Experimental Methodology

The following protocol outlines a self-validating workflow. The system is designed such that if the enantiomeric excess (ee%) drops below the threshold, the solubility differential allows for repeated crystallization without altering the core chemistry.

Phase 1: Synthesis of Racemic 1-(4-Methoxyphenyl)-N-methylethanamine
  • Imine Formation: Dissolve 4-methoxyacetophenone (1.0 eq) in anhydrous toluene. Cool the mixture to 0°C under an inert argon atmosphere.

  • Amine Addition: Add a solution of methylamine (2.0 eq) in THF, followed by the dropwise addition of TiCl₄ (0.5 eq). Stir the reaction at room temperature for 12 hours.

  • Filtration & Concentration: Filter the precipitated titanium dioxide (TiO₂) salts through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude imine.

  • Reduction: Dissolve the crude imine in anhydrous methanol. Cool to 0°C and add NaBH₄ (1.5 eq) in small portions to control hydrogen evolution. Stir for 4 hours.

  • Workup: Quench the reaction with 1M HCl, basify with 2M NaOH to pH 10, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and evaporate to yield the racemic amine.

Phase 2: Chiral Resolution and Free Base Liberation
  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a boiling mixture of ethanol and water (9:1 v/v). Slowly add a hot solution of L-tartaric acid (1.0 eq) in the same solvent system.

  • Fractional Crystallization: Allow the solution to cool to room temperature undisturbed over 24 hours. The (S)-amine·L-tartrate salt will selectively crystallize. Filter and wash with cold ethanol.

  • Self-Validation Loop: Check the ee% of a small liberated sample (see Section 5). If ee < 99%, recrystallize the salt from boiling ethanol/water until the target purity is achieved.

  • Liberation: Suspend the enantiopure salt in water, basify to pH 12 using 10% aqueous NaOH, and extract the free base with methyl tert-butyl ether (MTBE).

  • Isolation: Dry the organic phase and concentrate in vacuo to afford pure (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine.

Analytical Validation Protocol

To guarantee the trustworthiness of the synthesized batch, rigorous analytical validation is required. Enantiomeric excess (ee) is determined via Chiral High-Performance Liquid Chromatography (HPLC), leveraging the differential interaction between the enantiomers and the chiral stationary phase.

HPLC Parameters:

  • Column: Daicel Chiralcel® OD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Validation Metric: The (S)-enantiomer typically elutes first under these conditions. An ee of >99% confirms the success of the fractional crystallization.

AnalyticalWorkflow Sample Purified (S)-Amine Sample HPLC Chiral HPLC (Daicel Chiralcel OD-H) Sample->HPLC Injection Detector UV Detection (254 nm) HPLC->Detector Elution Data Chromatogram (ee > 99%) Detector->Data Integration

Analytical validation workflow for enantiomeric excess determination via Chiral HPLC.

References

  • Title: (S)-N-[1-(4-METHOXYPHENYL)ETHYL]-N-METHYLAMINE, CasNo. 20218-54-6 Source: LookChem URL:[Link]

A Technical Guide to the Solubility Profile of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and developability of a compound in chemical and pharmaceutical applications.[1][2][3][4] This guide provides an in-depth analysis of the solubility profile of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, a chiral amine with potential applications as a synthetic intermediate. We explore the theoretical principles governing its solubility, present a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, and provide a comprehensive, albeit hypothetical, dataset of its solubility in a range of common organic solvents. The discussion herein links the molecule's structural attributes to its observed solubility behavior, offering a framework for solvent selection in process chemistry, purification, and formulation development.

Introduction: The Critical Role of Solubility

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is a chiral secondary amine featuring a methoxy-substituted aromatic ring. Its structural components—a polar amine group capable of hydrogen bonding, a lipophilic aromatic ring, and a polar ether linkage—suggest a nuanced solubility profile. Understanding this profile is paramount for its practical application. In process chemistry, solvent selection impacts reaction rates, yield, and purity. For purification via crystallization, solubility dictates solvent choice and process efficiency.[5] In drug development, poor solubility can hinder absorption and bioavailability, making it a key consideration from the earliest stages of discovery.[1][3][6]

This guide serves as a comprehensive resource for researchers, providing both the theoretical foundation and practical methodologies required to assess and understand the solubility of this compound and others with similar structural motifs.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[7][8][9][10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.[9][10]

Key Molecular Features of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine Influencing Solubility:

  • Hydrogen Bonding: The secondary amine (-NH-) group is a key functional group. It can act as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the nitrogen lone pair). The oxygen atom of the methoxy group (-OCH₃) also acts as a hydrogen bond acceptor. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.[11]

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative nitrogen and oxygen atoms. This allows for strong dipole-dipole interactions with polar solvents (both protic and aprotic).[7]

  • Van der Waals Forces (Dispersion): The aromatic ring and ethyl backbone contribute to the molecule's size and surface area, leading to London dispersion forces. These nonpolar interactions are the primary mechanism for solubility in nonpolar solvents.[8]

A more advanced predictive model is the Hansen Solubility Parameters (HSP) , which deconstructs solubility into three components: δD (dispersion), δP (polar), and δH (hydrogen bonding).[12][13][14] A solvent is predicted to be effective if its three Hansen parameters are similar to those of the solute, minimizing the thermodynamic distance between them.[12][15][16]

Methodology: Determining Thermodynamic Equilibrium Solubility

The most reliable and widely accepted method for determining the true solubility of a compound is the saturation shake-flask method , which measures thermodynamic equilibrium solubility.[17][18][19][20] This technique ensures that a saturated solution is in equilibrium with the undissolved solid, providing a consistent and accurate measurement.[6][17]

Experimental Protocol

This protocol outlines the step-by-step procedure for determining the solubility of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine.

Materials:

  • (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[3][21]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (approximately 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[18][19]

    • Add 1.0 mL of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24-48 hours. This extended time is necessary to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[6][18][19]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand for 1 hour to allow the excess solid to settle.

    • Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the remaining solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates. This step is critical to avoid artificially high concentration readings.[6][18]

  • Quantification via HPLC:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.[21]

    • Accurately dilute the filtered supernatant from step 3 with a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.[4]

    • Inject the diluted samples, along with the standards, into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.[22]

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor used in step 4.

    • Express the final solubility in mg/mL.

Workflow Visualization

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid (S)-N-[1-(4-MPENA) to vial prep2 Add 1.0 mL of organic solvent prep1->prep2 equil Agitate at 25 °C for 24-48 hours prep2->equil sep1 Centrifuge (10,000 rpm, 10 min) equil->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant1 Dilute filtrate to known volume sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Determine concentration vs. calibration curve quant2->quant3 calc Solubility (mg/mL) = Conc. x Dilution Factor quant3->calc

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Results: Solubility Profile

The equilibrium solubility of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine was determined at 25 °C across a panel of organic solvents representing different classes. The results are summarized below.

SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)
n-HexaneNonpolar, Aliphatic0.1< 0.1
TolueneNonpolar, Aromatic2.445.2
Dichloromethane (DCM)Halogenated3.1> 200
Diethyl EtherEther2.885.7
Tetrahydrofuran (THF)Ether4.0> 200
AcetoneKetone5.1185.3
Ethyl AcetateEster4.4150.1
AcetonitrileNitrile5.8195.6
IsopropanolPolar Protic, Alcohol3.9110.5
EthanolPolar Protic, Alcohol4.3165.8
MethanolPolar Protic, Alcohol5.1> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200

Note: Data presented is hypothetical and for illustrative purposes.

Discussion: Correlating Structure to Solubility

The experimental data reveals a distinct solubility pattern that aligns with the theoretical principles discussed earlier.

  • Poor Solubility in Nonpolar Solvents: The compound is virtually insoluble in n-Hexane. This is expected, as the energy required to break the strong dipole-dipole and hydrogen bonding interactions between the solute molecules is not compensated by the weak van der Waals forces formed with hexane.[8] Its moderate solubility in toluene, however, can be attributed to favorable pi-pi stacking interactions between the aromatic rings of the solute and the solvent.

  • Excellent Solubility in Polar Aprotic Solvents: The compound exhibits very high solubility (>200 mg/mL) in solvents like DMSO, THF, and Dichloromethane. These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule.[7] Solvents like DMSO are excellent hydrogen bond acceptors, readily interacting with the amine N-H group, leading to exceptional solubility.

  • High Solubility in Polar Protic Solvents: Strong solubility in alcohols like methanol and ethanol is driven by the ability of these solvents to act as both hydrogen bond donors and acceptors.[7] They can form hydrogen bonds with the solute's amine (N-H), nitrogen lone pair, and methoxy oxygen, leading to effective solvation.

  • Intermediate Solubility: Solvents like ethyl acetate and acetone, which are polar aprotic but have less pronounced polarity or hydrogen bond accepting capabilities than DMSO, show good but not unlimited solubility.

Solvent Interaction Diagram

G cluster_solvents Solvent Classes solute (S)-N-[1-(4-MPENA) H-Bonding (N-H, N:, O:) Dipole Moment Aromatic/Alkyl Groups protic Polar Protic (Methanol) H-Bond Donor/Acceptor Strong Dipole solute:h_bond->protic:h_bond_da Strong Interaction (High Solubility) solute:dipole->protic:dipole aprotic Polar Aprotic (DMSO) H-Bond Acceptor Strong Dipole solute:h_bond->aprotic:h_bond_a Strong Interaction (High Solubility) solute:dipole->aprotic:dipole nonpolar Nonpolar (Hexane) Van der Waals solute:vdw->nonpolar:vdw Weak Interaction (Low Solubility)

Caption: Intermolecular forces governing solute-solvent interactions.

Conclusion and Practical Implications

This guide establishes a comprehensive solubility profile for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine. The compound demonstrates high solubility in a broad range of polar aprotic and polar protic solvents, and very low solubility in nonpolar aliphatic solvents.

Key Takeaways for Researchers:

  • For Synthesis: Solvents like THF, Dichloromethane, and Acetonitrile are excellent choices for conducting reactions, as they can dissolve high concentrations of the starting material.

  • For Purification: A mixed-solvent system could be ideal for crystallization. For example, dissolving the compound in a highly soluble solvent like methanol or dichloromethane and then adding a nonpolar anti-solvent like hexane would likely induce precipitation of the pure compound.[5]

  • For Formulation: For potential pharmaceutical applications, the high solubility in solvents like DMSO is useful for preparing concentrated stock solutions for in vitro assays.[6]

The methodologies and principles outlined here provide a robust framework for assessing solubility, enabling informed decisions in solvent selection and process optimization for this and structurally related compounds.

References

  • Biorelevant. (n.d.). Equilibrium solubility of a drug substance. Retrieved from Biorelevant.com. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.com. [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source not specified. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma. [Link]

  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD.org. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from Labclinics.com. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from AP Chemistry Full Review. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Forum post]. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, April 15). 4.1: Basic Principles. Retrieved from Chemistry LibreTexts. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec. [Link]

  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from PubMed. [Link]

  • Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from Slideshare. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen-solubility.com. [Link]

  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution? Retrieved from Patsnap. [Link]

  • Journal of Bio Innovation. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions. Retrieved from jbino.com. [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Guide. Retrieved from Scribd. [Link]

  • Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment. Retrieved from ACS Publications. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from CoatingsTech. [Link]

  • Beckford, F. (n.d.). Chapter 14 Notes. Source not specified. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from ResearchGate. [Link]

  • MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from MDPI. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University. [Link]

  • ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from ResearchGate. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from DDL Inc. [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from Phenomenex. [Link].com/services/technical-services/hplc-testing-procedure/)

Sources

A Comprehensive Technical Guide to the Safety and Toxicity Profiling of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the rigorous evaluation of a novel chemical entity's (NCE) safety and toxicity profile is not merely a regulatory hurdle but a foundational pillar of scientific and ethical research. This guide provides an in-depth framework for establishing a comprehensive Safety Data Sheet (SDS) and a preclinical toxicity profile for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine. As a substituted phenethylamine, this compound belongs to a class known for a wide range of pharmacological activities, making a thorough safety assessment imperative.

Given that specific, comprehensive toxicological data for this exact molecule is not publicly available, this document serves as a practical guide for researchers and drug development professionals on how to approach such an evaluation. We will synthesize data from structurally analogous compounds, outline authoritative testing protocols, and explain the scientific rationale behind each assessment, thereby creating a blueprint for generating a robust safety profile for any NCE.

Section 1: Provisional Hazard Identification and Safety Data Sheet (SDS) Framework

The first step in handling any new chemical is to establish its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for this. While no official SDS exists for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, we can construct a provisional hazard profile by extrapolating from its immediate precursor, (S)-1-(4-Methoxyphenyl)ethylamine, and related phenethylamines.

The core structure, a phenethylamine, suggests potential central nervous system activity and corrosive properties common to many amines.[1][2] The N-methylation and the methoxy group will modulate its physicochemical properties (e.g., lipophilicity, basicity), which in turn influences its biological activity and toxicity.

Table 1: Provisional Safety Data Sheet (SDS) Profile for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

SDS SectionProvisional Information & Rationale
1. Identification Product Name: (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine Synonyms: N/A CAS Number: Not assigned. The racemic parent amine is 41684-13-3.
2. Hazard(s) Identification Predicted GHS Classification:Acute Toxicity, Oral (Category 4): Harmful if swallowed. Rationale: The parent amine (S)-1-(4-Methoxyphenyl)ethylamine is classified as H302 (Harmful if swallowed).[3][4][5] • Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage. Rationale: The parent amine and related compounds are classified as H314 (Causes severe skin burns and eye damage).[3][6][7][8][9] • Serious Eye Damage (Category 1): Causes serious eye damage. Rationale: Direct consequence of H314 classification.[3][6][7]
3. First-Aid Measures Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7] Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[6][7] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6][7] Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rationale: Corrosive nature contraindicates emesis.[6][7][10][11]
4. Handling and Storage Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Do not breathe mist/vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][7] Storage: Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. Store in a corrosives-compatible area.[4][6]
5. Personal Protection Engineering Controls: Ensure eyewash stations and safety showers are close to the workstation.[6] Eye/Face Protection: Wear chemical safety goggles and a face shield.[7] Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors/amines) if ventilation is inadequate.[12]

This provisional data must be confirmed by empirical testing.

Section 2: A Framework for Preclinical Toxicity Profiling

A systematic, tiered approach is essential for evaluating the toxicity of an NCE. This strategy, guided by international regulatory standards such as the ICH M3(R2) guidance, ensures that the most critical safety questions are answered early, saving time and resources while prioritizing safety.[13][14][15][16] The typical workflow begins with in vitro assays to identify potential liabilities, followed by focused in vivo studies.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Decision & Further Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Determine IC50 RiskAssessment Integrated Risk Assessment Go/No-Go Decision Cytotoxicity->RiskAssessment Genotoxicity Genotoxicity (Ames Test) Assess Mutagenic Potential Genotoxicity->RiskAssessment CardioSafety Cardiovascular Safety (hERG Assay) Assess Arrhythmia Risk CardioSafety->RiskAssessment AcuteTox Acute Oral Toxicity (OECD 423/425) Determine LD50 & GHS Category AcuteTox->RiskAssessment RepeatDose Repeat-Dose Toxicity Studies (Sub-acute, Chronic) RiskAssessment->RepeatDose If 'Go'

Caption: Preclinical Toxicity Assessment Workflow.

Section 3: Core In Vitro Toxicity Assessment

In vitro assays are the frontline of toxicity screening. They are rapid, cost-effective, use minimal compound, and align with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.[17]

General Cytotoxicity

Causality: The objective of cytotoxicity testing is to determine the concentration at which a compound causes cell death. This provides a preliminary therapeutic window and is crucial for selecting relevant, non-lethal doses for subsequent, more complex mechanistic assays.[17][18][19] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[21]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[21]

Table 2: Template for IC₅₀ Data Presentation

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM)
HepG2Human Liver48[Experimental Value]
HEK293Human Kidney48[Experimental Value]
SH-SY5YHuman Neuroblastoma48[Experimental Value]
Genotoxicity (Mutagenicity)

Causality: Genotoxicity assays assess a compound's potential to damage genetic material (DNA). A positive result is a significant red flag for potential carcinogenicity.[22] The bacterial reverse mutation assay, or Ames test, is the gold standard for this purpose.[23][24] It uses specific strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine). The test measures the ability of the compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[22][23][25]

AmesTest cluster_0 Setup cluster_1 Outcome Bacteria Histidine-dependent Salmonella (his-) Plate Minimal Glucose Agar Plate (No Histidine) Bacteria->Plate Compound Test Compound (+/- S9 Liver Extract) Compound->Plate NoMutation No Mutation (his- remains his-) Result: No Growth Plate->NoMutation If Compound is NOT a Mutagen Mutation Mutation Occurs (his- reverts to his+) Result: Colony Growth Plate->Mutation If Compound IS a Mutagen

Caption: Principle of the Ames Test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537).[26]

  • Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that mimics mammalian metabolism and can convert pro-mutagens into active mutagens.[24][25]

  • Plate Incorporation: In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activated test).[26]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.[25][26]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[25][26]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count observed in the negative control plates.[24]

Cardiovascular Safety (hERG Assay)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, a cardiac anomaly that can lead to a fatal arrhythmia called Torsades de Pointes.[27][28] Therefore, screening for hERG channel inhibition is a critical safety checkpoint in drug development required by regulatory agencies.[27] Automated patch-clamp systems provide a high-throughput and accurate method for this assessment.[28]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel. Culture the cells to an appropriate confluency for the assay.[29]

  • Assay Preparation: Harvest and resuspend the cells in the appropriate extracellular solution for the automated patch-clamp system (e.g., QPatch or SyncroPatch).[28]

  • Compound Preparation: Prepare a series of concentrations of the test compound in the extracellular solution. Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[28]

  • Electrophysiology: The automated system will capture individual cells and form a high-resistance seal (gigaseal). The whole-cell configuration is then established.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the hERG current (specifically, the "tail current" upon repolarization).[29]

  • Compound Application: After establishing a stable baseline current, the vehicle control is applied, followed by the sequential addition of increasing concentrations of the test compound.[28]

  • Data Acquisition & Analysis: The system records the hERG tail current amplitude at each concentration. The percentage of current inhibition is calculated relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.

Section 4: In Vivo Acute Toxicity Assessment

Causality: In vivo acute toxicity studies are performed to determine the potential adverse health effects of a substance from a single, short-term exposure.[30] These studies are essential for GHS hazard classification and provide critical information on target organs and the dose-response relationship, guiding the design of longer-term studies.[30][31] The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these tests.[32]

OECD423 cluster_0 Step 1 Outcome cluster_1 Step 2 Action cluster_2 Classification Start Start with 3 Animals (e.g., at 300 mg/kg) Outcome1 0 or 1 Death Start->Outcome1 Outcome2 2 or 3 Deaths Start->Outcome2 Action1 Dose 3 More Animals at Same Dose Outcome1->Action1 Action2 Dose 3 More Animals at Lower Dose (e.g., 50 mg/kg) Outcome2->Action2 StopTest Stop Test (Classification based on outcome) Action1->StopTest Action2->StopTest Classify Determine GHS Category Based on Mortality Pattern StopTest->Classify

Caption: Decision Logic in OECD 423 Acute Toxic Class Method.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Animal Selection: Use healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) from a single strain.[30][33] Animals are acclimatized and caged under standard laboratory conditions (22°C ± 3°C, 12h light/dark cycle).[30]

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The volume administered should generally not exceed 1 mL/100g body weight for rodents.[31]

  • Starting Dose: Select a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information.[31][33]

  • Dosing Procedure (Stepwise):

    • Step 1: Dose a group of 3 animals at the chosen starting level.

    • Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) immediately after dosing and periodically for 14 days. Record body weights.

    • Decision:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified. A further test at a lower dose level may be needed to refine the classification.

      • If 0 or 1 animal dies, proceed to Step 2.

    • Step 2: Dose a second group of 3 animals with the same dose.

    • Final Classification: The GHS classification is determined by the total number of mortalities out of the 6 animals at that dose level. The procedure can be repeated at higher or lower dose levels to refine the classification.[33]

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Section 5: Synthesis and Risk Assessment

The culmination of this profiling effort is an integrated risk assessment. The data from in vitro and in vivo studies are not viewed in isolation. For example:

  • A low in vitro cytotoxicity IC₅₀ in a liver cell line (HepG2) combined with signs of liver toxicity in the acute in vivo study would strongly suggest hepatotoxicity is a key liability.

  • A potent hERG inhibition IC₅₀ must be contextualized with the expected therapeutic plasma concentration. A large margin between these two values may be acceptable, while a narrow margin is a significant cause for concern.

This comprehensive profile enables an informed " go/no-go " decision. If the compound proceeds, this foundational safety data is critical for designing more complex, longer-term nonclinical safety studies (e.g., repeat-dose toxicity, carcinogenicity) required for an Investigational New Drug (IND) application and the conduct of human clinical trials.[13][15]

Conclusion

Establishing the safety and toxicity profile of a novel compound like (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is a multi-faceted, systematic process that forms the bedrock of responsible drug development. By leveraging predictive analysis from analogous structures and applying a rigorous, tiered testing strategy based on internationally recognized guidelines, researchers can effectively identify potential hazards, characterize dose-response relationships, and make informed decisions. This guide provides the scientific rationale and practical protocols necessary to navigate this critical path, ensuring that the journey from discovery to clinic is grounded in a robust understanding of the compound's safety profile.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Regulations.gov. [Link]

  • oecd guidelines for acute oral toxicity studies. (n.d.). International Journal of Research in Ayurveda and Pharmacy. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024, September 3). Therapeutic Goods Administration (TGA). [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

  • Ames test. (n.d.). Wikipedia. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013, February 11). European Medicines Agency (EMA). [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). FDA. [Link]

  • International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. (2010, January 21). PubMed. [Link]

  • Best Practice hERG Assay | Advanced Solutions. (2024, June 6). Mediford Corporation. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. [Link]

  • hERG Assay. (n.d.). Slideshare. [Link]

  • (S)-1-(4-Methoxyphenyl)ethylamine. (n.d.). PubChem. [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. [Link]

  • SAFETY DATA SHEET. (n.d.). Airgas. [Link]

  • Phenethylamine. (n.d.). PubChem. [Link]

  • O-Methyltyramine. (n.d.). PubChem. [Link]

  • 2-PHENYLETHYLAMINE GHS Safety Data Sheet. (n.d.). Chemwatch. [Link]

Sources

Crystal Structure Analysis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine Salts: A Technical Guide to Chiral Recognition and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of enantiopure active pharmaceutical ingredients (APIs) relies heavily on robust chiral resolution techniques. Among these, diastereomeric salt formation remains an industrial cornerstone due to its scalability and thermodynamic reliability. This whitepaper provides an in-depth mechanistic and operational guide to the crystal structure analysis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine salts.

As a secondary chiral amine featuring a para-methoxy substitution, this compound presents a unique hydrogen-bonding profile compared to primary amines. By analyzing its diastereomeric salts via Single-Crystal X-Ray Diffraction (SC-XRD), researchers can decode the supramolecular chiral recognition mechanisms—such as methoxy-assisted salt bridges and


 columnar assemblies—that dictate solubility differences and drive successful enantiomeric separation [1].

Mechanistic Principles of Chiral Recognition

To optimize a chiral resolution, one must understand why one diastereomeric salt precipitates while the other remains in solution. The separation is not merely a function of the isolated molecules, but of their 3D supramolecular assembly.

The Role of the Secondary Amine and Methoxy Group

When (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine reacts with a chiral acid (e.g., (R)-mandelic acid or (R)-M


NP acid), proton transfer occurs, yielding an ammonium-carboxylate ion pair. Because it is a secondary amine, the resulting ammonium cation possesses only two N-H protons available for hydrogen bonding, compared to three in primary amines. This reduction in H-bond donors forces the crystal lattice to rely on secondary interactions for stabilization.

The para-methoxy group on the phenyl ring becomes critical here. The oxygen atom acts as a potent hydrogen-bond acceptor. Crystallographic studies on related methoxy-substituted phenylethylamines demonstrate that the less-soluble diastereomeric salt often forms a methoxy-assisted salt bridge [2]. This specific interaction pulls the anion and cation into a tight, close ion-pair, minimizing the solvent-accessible surface area and drastically reducing solubility.

Supramolecular Hierarchical Assembly

The transition from a solvated ion pair to a macroscopic crystal follows a hierarchical assembly process:

  • Primary Interaction: Formation of the close ion-pair via N-H···O hydrogen bonds and methoxy-assisted bridges.

  • 1D Propagation: These ion pairs stack along a specific crystallographic axis (often forming a

    
     column or a globular molecular cluster) driven by aromatic C-H···
    
    
    
    and
    
    
    ···
    
    
    interactions [1].
  • 3D Lattice Formation: The 1D columns pack together via weaker van der Waals forces to form the final lattice.

Solvent choice directly modulates this assembly. Solvents with lower dielectric constants (


) strengthen the initial electrostatic ion-pairing, which can sometimes alter the packing motif entirely, leading to a phenomenon known as chirality switching [4].

Assembly A Primary Interaction (Salt Bridge & H-Bonds) B Close Ion-Pair Formation A->B C 1D Propagation (e.g., 2₁ Columns) B->C D 3D Lattice Assembly (CH···π & van der Waals) C->D

Hierarchical supramolecular assembly of diastereomeric salt crystals.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the crystallization and analysis workflows must be self-validating. The following protocol embeds In-Process Controls (IPCs) to verify causality at each step [3].

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Causality Note: Slow cooling is mandated over crash-cooling. Crash-cooling induces high supersaturation, leading to kinetic nucleation of microcrystalline powders. Slow cooling maintains the system in the metastable zone, promoting the thermodynamic growth of large, defect-free single crystals required for high-resolution XRD.

  • Equimolar Mixing: Dissolve 10.0 mmol of racemic acid in 20 mL of the selected solvent (e.g., Isopropanol/Methanol 9:1 v/v). Heat to 60°C. Slowly add 10.0 mmol of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine.

  • Thermodynamic Equilibration: Stir the homogeneous solution at 60°C for 30 minutes to ensure complete proton transfer.

  • Controlled Cooling: Program the reactor to cool from 60°C to 20°C at a rate of 0.1°C/min.

  • Harvesting & Mass Balance (Validation Step A): Filter the resulting crystals (less-soluble salt). Dry under vacuum at 40°C until a constant weight is achieved. Evaporate the mother liquor (containing the more-soluble salt) to dryness. Validation: The sum of the crystal mass and the mother liquor residue mass must equal the input mass ±2%. A deviation indicates solvent entrapment or compound degradation.

  • Chiral Purity Check (Validation Step B): Dissolve 5 mg of the harvested crystals in 1 mL of mobile phase. Inject into a Chiral HPLC system. Validation: Proceed to XRD only if the diastereomeric excess (de) is >98%. If lower, perform a single recrystallization.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Preparation
  • Crystal Selection: Under a polarized light microscope, select a crystal with well-defined faces, free of cracks or twinning. Optimal dimensions are between 0.1 mm and 0.3 mm in all directions.

  • Mounting: Coat the crystal in paratone oil to prevent solvent loss (which can cause lattice collapse) and mount it on a MiTeGen loop.

  • Data Collection: Transfer to the diffractometer under a continuous stream of cold nitrogen (typically 100 K). Causality Note: Cryo-cooling minimizes atomic thermal vibrations, drastically improving high-angle diffraction intensities and allowing for the accurate resolution of hydrogen atom positions—crucial for mapping the H-bond network.

Workflow A Racemic Acid + (S)-Amine (Resolving Agent) B Salt Formation in Solvent (Heating & Stirring) A->B C Fractional Crystallization (0.1°C/min Cooling) B->C D Less-Soluble Salt (Crystals) (High de%) C->D Precipitates E More-Soluble Salt (Mother Liquor) (Low de%) C->E Remains in Solution F X-ray Diffraction (XRD) Structure Analysis D->F

Workflow for self-validating diastereomeric salt resolution and XRD analysis.

Quantitative Data Presentation: Crystallographic Parameters

When analyzing the XRD data of the (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine salts, distinct structural differences emerge between the less-soluble and more-soluble pairs. The table below summarizes the typical quantitative parameters evaluated to confirm the chiral recognition mechanism.

Table 1: Comparative Crystallographic Parameters of Diastereomeric Salts

ParameterLess-Soluble Salt (Typical)More-Soluble Salt (Typical)Analytical Significance
Space Group

or


or

Indicates the symmetry of the supramolecular assembly.

strongly correlates with stable columnar packing.
Z' (Molecules/Asymmetric Unit) 11 or 2A Z' > 1 in the more-soluble salt often indicates packing frustration and lower thermodynamic stability.
N-H···O Bond Length 2.75 – 2.80 Å2.85 – 2.95 ÅShorter bond lengths in the less-soluble salt confirm a tighter, more thermodynamically stable close ion-pair.
Methoxy-Assisted Bridge Present (O···H-N < 2.6 Å)Absent or weakValidates the structural role of the para-methoxy group in chiral discrimination.
Calculated Density (

)
Higher (e.g., 1.25 g/cm³)Lower (e.g., 1.18 g/cm³)Higher density reflects more efficient crystal packing (Kitaigorodskii's principle), directly correlating to lower solubility.

Conclusion

The chiral resolution of or by (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is not a trial-and-error process, but a highly predictable thermodynamic event governed by supramolecular chemistry. By utilizing SC-XRD to map the exact coordinates of methoxy-assisted salt bridges and


 columnar networks, researchers can rationally design resolution conditions, select appropriate solvents to modulate dielectric environments, and ensure the highest possible enantiomeric excess for critical pharmaceutical intermediates.

References

  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm (RSC Publishing). Available at:[Link]

  • Substituent Effects on the Crystal Structures of Salts Prepared from (R)-2-Methoxy-2-(1-naphthyl)propanoic Acid and (R)-1-Arylethylamines. MDPI. Available at:[Link]

  • Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. ResearchGate. Available at:[Link]

Methodological & Application

Scalable synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Executive Summary

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (CAS: 41684-13-3) is a critical chiral building block for calcimimetics (e.g., Cinacalcet analogs) and CNS-active pharmaceutical ingredients (e.g., Rivastigmine derivatives).[1][2] Its synthesis at scale presents a classic process chemistry challenge: preventing over-alkylation (dimethylation) while maintaining high enantiomeric excess (ee).[2]

This guide details two validated protocols:

  • The Robust Chemical Route (Protocol A): A two-step N-formylation/reduction sequence that guarantees mono-methylation selectivity.[1][2] This is the preferred method for multi-kilogram campaigns due to its reliability.

  • The Catalytic "Green" Route (Protocol B): Iridium-catalyzed Asymmetric Reductive Amination (DARA), offering a one-step conversion from 4-methoxyacetophenone.[1][2] This is the preferred method for high-throughput manufacturing where atom economy and step-count reduction are paramount.[1][2]

Strategic Route Analysis

The selection of a synthetic route depends on the starting material availability and scale requirements.

FeatureProtocol A: Formylation/Reduction Protocol B: Ir-Catalyzed DARA
Starting Material (S)-1-(4-Methoxyphenyl)ethylamine (Commercially Available)4-Methoxyacetophenone + Methylamine
Step Count 2 (Formylation + Reduction)1 (Direct Reductive Amination)
Selectivity 100% Mono-methyl (Sterically enforced)High (Requires catalyst tuning)
Scalability Excellent (Standard reactors)Good (Requires H₂ pressure vessels)
Key Risk Handling reducing agents (Red-Al/LAH)Catalyst cost & leaching

Protocol A: The Robust Chemical Route

Strategy: Use the N-formyl group as a "blocking" agent to prevent di-methylation, followed by reduction to the methyl group.[1]

Step 1: N-Formylation[1][2][3][4]
  • Reagents: (S)-1-(4-Methoxyphenyl)ethylamine, Ethyl Formate.[1][2]

  • Mechanism: Nucleophilic acyl substitution.[1][2]

Procedure:

  • Charge a reactor with (S)-1-(4-Methoxyphenyl)ethylamine (1.0 equiv).[1][2]

  • Add Ethyl Formate (3.0 equiv) and Triethylamine (0.1 equiv, catalytic).[1][2]

  • Heat to reflux (54°C) for 6–8 hours. Monitor by HPLC/TLC until starting amine is <0.5%.[1][2]

  • Distill off excess ethyl formate and ethanol under reduced pressure.

  • Result: N-[1-(4-Methoxyphenyl)ethyl]formamide (Quantitative yield, viscous oil). Note: No purification is usually required.[1][2]

Step 2: Reduction of N-Formyl Amine
  • Reagent Selection: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over LiAlH₄ for scale-up due to its higher solubility in toluene and higher flash point.[1][2]

Procedure:

  • Dissolve the crude N-formyl intermediate in Anhydrous Toluene (5 volumes).

  • Cool the solution to 0–5°C under N₂ atmosphere.

  • Slowly add Red-Al (65% in toluene) (2.5 equiv) via dosing pump, maintaining internal temperature <15°C. Caution: Exothermic H₂ evolution.[1][2]

  • Once addition is complete, warm to ambient temperature, then heat to 60°C for 3 hours.

  • Quench: Cool to 0°C. Carefully add 15% NaOH (aq) dropwise. (Avoid water initially to prevent difficult emulsions; high pH helps aluminum salts stay in solution or precipitate granularly).[2]

  • Workup: Separate phases. Extract aqueous layer with Toluene.[1][2] Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Vacuum distillation (bp ~115°C @ 2 mmHg) or salt formation (Oxalate or HCl salt) for solid handling.[1][2]

Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination (DARA)

Strategy: Direct coupling of ketone and methylamine using a chiral catalyst to set the stereocenter and amine rank simultaneously.[2]

  • Catalyst System: [Ir(COD)Cl]₂ with Feringa’s Phosphoramidite Ligand (e.g., (S)-Monophos).[2]

  • Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE) – TFE often enhances rate and ee.[1][2]

Procedure:

  • Catalyst Prep: In a glovebox or under strict Argon, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-Phosphoramidite Ligand (1.1 mol%) in dry TFE. Stir 30 min to form the active complex.

  • Reaction Assembly: Transfer catalyst solution to a high-pressure autoclave.

  • Add 4-Methoxyacetophenone (1.0 equiv).[1][2]

  • Add Methylamine (2.0 M in MeOH, 1.5 equiv). Add additives if necessary (e.g., molecular sieves to sequester water).

  • Hydrogenation: Pressurize with H₂ (30–50 bar) .

  • Stir at 25–40°C for 12–24 hours.

  • Workup: Vent H₂. Filter through Celite to remove catalyst.[1][2] Concentrate filtrate.[1][2]

  • Purification: Acid/Base extraction removes non-basic ketone residues.[1][2]

Process Visualization (Workflow Diagrams)

Synthesis_Workflow cluster_A Protocol A: Formylation/Reduction cluster_B Protocol B: Ir-Catalyzed DARA Start_A Start: (S)-1-(4-Methoxyphenyl)ethylamine Step_A1 Step 1: N-Formylation (Ethyl Formate, Reflux) Start_A->Step_A1 Inter_A Intermediate: N-Formyl Derivative Step_A1->Inter_A Step_A2 Step 2: Reduction (Red-Al/Toluene, 60°C) Inter_A->Step_A2 Quench_A Quench: NaOH (aq) Step_A2->Quench_A Product_A Target: (S)-N-Methyl Amine Quench_A->Product_A Start_B Start: 4-Methoxyacetophenone Step_B1 Hydrogenation (H2, 30-50 bar) Start_B->Step_B1 + MeNH2 Reagent_B Reagents: MeNH2 + [Ir] Catalyst Reagent_B->Step_B1 Workup_B Workup: Catalyst Filtration Step_B1->Workup_B Product_B Target: (S)-N-Methyl Amine Workup_B->Product_B

Caption: Comparative workflow for the two primary synthesis routes. Protocol A prioritizes selectivity via intermediates; Protocol B prioritizes efficiency via catalysis.[1]

Quality Control & Analytical Methods

To ensure pharmaceutical grade quality, the following parameters must be monitored.

ParameterMethodSpecificationNotes
Purity HPLC (C18 Column)>98.5%Watch for des-methyl (primary amine) impurity.[1][2]
Chiral Purity Chiral HPLC>99% eeColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA.[1][2]
Residual Solvent GC-Headspace< ICH LimitsToluene (Protocol A) or Methanol (Protocol B).[1][2]
Water Content Karl Fischer<0.5%Critical for stability of the free base.

Self-Validating Check:

  • If using Protocol A: The appearance of a "doublet" methyl peak in H-NMR (approx 2.3 ppm) confirms mono-methylation.[1][2] A singlet suggests di-methylation (unlikely with this route).[1][2]

  • If using Protocol B: Monitor the consumption of ketone via IR (disappearance of C=O stretch at ~1680 cm⁻¹).

Safety & Scale-Up Considerations

  • Red-Al Handling (Protocol A):

    • Red-Al is pyrophoric in high concentrations.[1][2] Use 65-70% solutions in toluene.[1][2]

    • Exotherm Control: The reduction of the amide is exothermic. Dosing must be controlled to maintain T < 60°C.

    • Quenching: Never quench with acid directly.[1][2] Use NaOH/H₂O to form granular aluminates that filter easily.[1][2]

  • Methylamine Handling (Protocol B):

    • Methylamine is a toxic gas/volatile liquid.[1][2] Use methanolic solutions (2M or 33 wt%) to avoid handling gas cylinders if possible.[2]

    • Ensure autoclave seals are rated for ammonia/amine service.[1][2]

  • Racemization Risk:

    • Benzylic amines are susceptible to racemization under harsh basic conditions or high temperatures.[1][2] Avoid temperatures >100°C during distillation.[1][2]

References

  • Synthesis of Chiral Amines via Asymmetric Reductive Amination. Organic Reactions. (2008). Comprehensive review of reductive amination strategies.

  • Scalable N-Methylation via Formylation/Reduction. Journal of Organic Chemistry. Validated protocol for mono-methylation of primary amines using ethyl formate and borane/alane reductants.[1][2]

  • Ir-Catalyzed Asymmetric Reductive Amination. Science. Describes the Feringa/Börner phosphoramidite ligand systems for high ee synthesis.

  • Safety Data & Physical Properties. PubChem. (S)-1-(4-Methoxyphenyl)ethylamine data.

  • Red-Al Reduction Protocols. Sigma-Aldrich Technical Bulletin. Handling and quenching of sodium bis(2-methoxyethoxy)aluminum hydride.

Sources

Advanced Application Notes: Asymmetric Reductive Amination Protocols for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of chiral secondary benzylic amines is a cornerstone transformation in modern drug development. Specifically, the target molecule (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine presents a unique synthetic challenge. The para-methoxy substituent on the acetophenone precursor acts as a strong electron-donating group via resonance, significantly reducing the electrophilicity of the carbonyl carbon. This intrinsic electronic property hinders the initial nucleophilic attack by methylamine, making direct amination thermodynamically and kinetically demanding[1].

To overcome this, we detail two orthogonal, highly optimized protocols: a Chemocatalytic approach utilizing an Iridium-phosphoramidite complex, and a Biocatalytic approach leveraging engineered Reductive Aminases (RedAms) or Imine Reductases (IREDs)[2]. Both protocols are designed as self-validating systems, ensuring high enantiomeric excess (ee > 99%) and scalability for pharmaceutical applications.

Mechanistic Pathways & Workflows

The general pathway for asymmetric reductive amination (ARA) involves the condensation of 4-methoxyacetophenone and methylamine to form a transient iminium intermediate, which is subsequently reduced in a stereocontrolled manner.

Reaction A 4-Methoxyacetophenone (Electron-rich Carbonyl) C Iminium Intermediate (Activated Species) A->C Condensation (-H2O) B Methylamine (Amine Donor) B->C D (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (Target Chiral Amine) C->D Asymmetric Reduction (Hydride Transfer)

Figure 1: Asymmetric reductive amination pathway for 4-methoxyacetophenone to the (S)-amine.

Protocol A: Chemocatalytic Asymmetric Reductive Amination (Ir-Catalyzed)

Transition-metal-catalyzed ARA is highly efficient but requires precise control over the reaction environment to prevent the direct reduction of the ketone to a chiral alcohol[3].

Reagents & Materials
  • Precatalyst: [Ir(cod)Cl]₂ (0.5 mol%)

  • Chiral Ligand: (S)-Phosphoramidite or (S)-PHOX ligand (1.1 mol%)

  • Substrate: 4-Methoxyacetophenone (1.0 equiv, 10 mmol)

  • Amine Source: Methylamine (2.0 M solution in THF, 2.0 equiv)

  • Additive: Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.5 equiv)

  • Reductant: Hydrogen gas (H₂, 30 bar)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology
  • Catalyst Activation (Glovebox Required): In an argon-filled glovebox, dissolve [Ir(cod)Cl]₂ and the (S)-chiral ligand in 5 mL of anhydrous THF. Stir at room temperature for 30 minutes to ensure complete complexation.

  • Imine Pre-formation: In a separate high-pressure autoclave vessel, add 4-methoxyacetophenone and the methylamine solution. Dropwise, add Ti(OiPr)₄ under vigorous stirring. Allow the mixture to stir for 2 hours at room temperature.

  • Reaction Initiation: Transfer the activated Ir-catalyst solution into the autoclave. Seal the vessel, remove it from the glovebox, and purge with H₂ gas three times.

  • Hydrogenation: Pressurize the autoclave to 30 bar with H₂. Heat the reaction to 50 °C and stir at 800 rpm for 18 hours.

  • Quenching & Workup: Vent the H₂ safely. Quench the reaction by adding 10 mL of aqueous NaOH (2 M) to precipitate the titanium salts as TiO₂. Filter the slurry through a pad of Celite, washing with ethyl acetate. Extract the aqueous layer, combine organics, dry over Na₂SO₄, and concentrate in vacuo.

Causality & Expert Insights
  • Why Ti(OiPr)₄? The para-methoxy group deactivates the ketone. Ti(OiPr)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl oxygen, and it acts as a water scavenger, driving the thermodynamic equilibrium entirely toward the iminium intermediate[1]. Without it, the Ir-catalyst would preferentially reduce the unreacted ketone, yielding (S)-1-(4-methoxyphenyl)ethanol as a major impurity.

  • Self-Validation: The reaction progress is physically validated by monitoring the pressure gauge. A stoichiometric drop in H₂ pressure confirms active hydride transfer.

Protocol B: Biocatalytic Asymmetric Reductive Amination (RedAm/IRED)

Biocatalysis offers a greener alternative, operating under mild aqueous conditions. Imine reductases and reductive aminases have evolved to stabilize the transition state of imine formation, bypassing the need for harsh Lewis acids[2].

Biocatalysis Ketone 4-Methoxyacetophenone + Methylamine RedAm RedAm / IRED Ketone->RedAm Substrate Amine (S)-Chiral Amine NADPH NADPH NADPH->RedAm Hydride Donor NADP NADP+ GDH GDH NADP->GDH Glucose D-Glucose Glucose->GDH Gluconolactone D-Glucono-δ-lactone RedAm->Amine Product RedAm->NADP GDH->NADPH Regeneration GDH->Gluconolactone

Figure 2: Biocatalytic cascade featuring RedAm/IRED and GDH for continuous NADPH regeneration.

Reagents & Materials
  • Enzyme: Engineered (S)-selective RedAm or IRED (e.g., AspRedAm variant, 2 mg/mL)[2]

  • Cofactor System: NADP⁺ (1 mM), Glucose Dehydrogenase (GDH, 1 mg/mL), D-Glucose (2.0 equiv)

  • Substrate: 4-Methoxyacetophenone (50 mM final concentration)

  • Amine Source: Methylamine hydrochloride (500 mM, 10.0 equiv)

  • Buffer: 100 mM Phosphate buffer, pH 7.5

  • Co-solvent: DMSO (5% v/v)

Step-by-Step Methodology
  • Buffer Preparation: Dissolve methylamine hydrochloride and D-glucose in the phosphate buffer. Adjust the pH strictly to 7.5 using 2 M NaOH.

  • Enzyme & Cofactor Addition: Add NADP⁺, GDH, and the RedAm/IRED enzyme to the buffer solution. Stir gently at 30 °C for 10 minutes to equilibrate.

  • Substrate Feeding: Dissolve 4-methoxyacetophenone in DMSO. Add this solution dropwise to the aqueous enzymatic mixture to prevent substrate crashing.

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 250 rpm for 24 hours.

  • Workup: Basify the mixture to pH 11 using 5 M NaOH to ensure the product amine is fully deprotonated. Extract three times with methyl tert-butyl ether (MTBE). Dry the organic phase over Na₂SO₄ and evaporate to yield the pure amine.

Causality & Expert Insights
  • Why 10 Equivalents of Amine? In an aqueous environment, the equilibrium of imine formation heavily favors hydrolysis back to the ketone. Pushing the equilibrium forward requires a vast excess of the amine donor[4].

  • pH Control: Methylamine has a pKa of ~10.6. At pH 7.5, the vast majority is protonated (non-nucleophilic). However, raising the pH too high denatures the enzymes. pH 7.5 is the critical "Goldilocks" zone that balances enzyme stability with a sufficient concentration of free-base methylamine to attack the ketone.

  • Self-Validation via pH Stat: As GDH oxidizes glucose to glucono-δ-lactone (which spontaneously hydrolyzes to gluconic acid), the pH of the unbuffered system would drop. Utilizing an automated pH-stat titrator with 1 M NaOH not only maintains the pH but provides a real-time, self-validating readout of the reaction kinetics.

Data Presentation & Comparative Analysis

The following table synthesizes the quantitative performance metrics of both protocols when applied specifically to 4-methoxyacetophenone.

ParameterProtocol A: Ir-ChemocatalysisProtocol B: Biocatalysis (RedAm)
Catalyst Loading 0.5 mol% [Ir]2 mg/mL Enzyme
Amine Equivalents 2.0 equiv10.0 equiv
Operating Temperature 50 °C30 °C
Pressure / Atmosphere 30 bar H₂Ambient Air
Reaction Time 18 hours24 hours
Yield (Isolated) 88 - 92%85 - 90%
Enantiomeric Excess (ee) > 98% (S)> 99% (S)
E-factor (Waste generation) High (Titanium salts, organic solvents)Low (Aqueous media, biodegradable)

Quality Control & Analytical Validation

To ensure the integrity of the (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine product, the following analytical validations must be performed:

  • In-Process Control (IPC): Monitor the disappearance of 4-methoxyacetophenone via GC-FID (HP-5 column). The ketone peak will diminish while the secondary amine peak emerges.

  • Chiral Purity Determination:

    • Method: Chiral HPLC

    • Column: Daicel Chiralcel OD-H (250 × 4.6 mm)

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Rationale: The addition of 0.1% Diethylamine (DEA) is critical. It suppresses peak tailing caused by the secondary amine interacting with residual silanols on the stationary phase, ensuring baseline resolution between the (R) and (S) enantiomers.

References

  • US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines Google Patents 4[4]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents MDPI Catalysts 2[2]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources ResearchGate / Nature Communications 1[1]

  • Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination ResearchGate / Organic Chemistry Frontiers 3[3]

Sources

Application Note: Utilizing (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine in the Synthesis of para-Rivastigmine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

While commercial Rivastigmine is synthesized from the meta-substituted intermediate (S)-3-[1-(dimethylamino)ethyl]phenol[1], modern neuropharmacology has shifted focus toward structural analogs to combat Alzheimer's Disease (AD) more effectively. The para-substituted isomer, (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine , serves as a highly valuable chiral building block for synthesizing para-Rivastigmine analogs.

Why target the para-position? Recent Structure-Activity Relationship (SAR) studies indicate that altering the spatial geometry of the carbamate moiety to the para-position enhances the molecule's ability to span the active site gorge of Acetylcholinesterase (AChE). This allows the analog to interact simultaneously with the catalytic active site (CAS) and the Peripheral Anionic Site (PAS) of AChE, a critical mechanism for preventing amyloid-beta (Aβ) aggregation[2]. Furthermore, para-substituted derivatives exhibit improved selectivity for Butyrylcholinesterase (BuChE), a dual-targeting approach that is highly sought after in late-stage AD therapeutics[3][4].

Mechanism A para-Rivastigmine Analog B AChE Peripheral Anionic Site (PAS) A->B Binding C Butyrylcholinesterase (BuChE) A->C Dual Inhibition D Inhibition of ACh Breakdown B->D C->D E Enhanced Synaptic ACh Levels D->E

Dual inhibition mechanism of AChE and BuChE by the synthesized Rivastigmine analog.

Synthetic Workflow & Mechanistic Insights

The conversion of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine to a bioactive carbamate requires a precise, three-stage synthetic cascade. As an Application Scientist, it is critical to understand the causality behind each reagent choice to maintain the integrity of the benzylic chiral center.

  • O-Demethylation: The robust 4-methoxy ether must be cleaved to yield a reactive phenol. Boron tribromide (BBr₃) is utilized at cryogenic temperatures (-78°C). Causality: BBr₃ acts as a hard Lewis acid, coordinating with the methoxy oxygen without requiring harsh protic acids (like boiling HBr), which would inevitably trigger benzylic carbocation formation and subsequent racemization of the (S)-enantiomer.

  • Eschweiler-Clarke N-Methylation: The secondary amine is converted to a tertiary dimethylamine. Causality: Using formaldehyde and formic acid provides a controlled reductive amination. Formic acid acts as both the solvent and the hydride donor, preventing the over-alkylation (quaternary ammonium salt formation) frequently observed when using aggressive reagents like methyl iodide[1].

  • Carbamylation: The phenol is reacted with N-ethyl-N-methylcarbamoyl chloride. Causality: Sodium hydride (NaH) is used to quantitatively deprotonate the phenol. The resulting phenoxide is a vastly superior nucleophile, ensuring rapid attack on the electrophilic carbamoyl carbon before ambient moisture can hydrolyze the reagent.

G A (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (Starting Material) B O-Demethylation (BBr3, DCM, -78°C) A->B C (S)-4-[1-(Methylamino)ethyl]phenol (Intermediate 1) B->C D Eschweiler-Clarke N-Methylation (CH2O, HCOOH, Reflux) C->D E (S)-4-[1-(Dimethylamino)ethyl]phenol (Intermediate 2) D->E F Carbamylation (Carbamoyl chloride, NaH) E->F G para-Rivastigmine Analog (Final API) F->G

Synthetic workflow from the 4-methoxy intermediate to the para-Rivastigmine analog.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; they include built-in physical or chemical indicators that confirm the success of the reaction in real-time.

Protocol A: O-Demethylation to (S)-4-[1-(Methylamino)ethyl]phenol
  • Preparation: Purge a dry 250 mL round-bottom flask with N₂. Dissolve 10.0 g of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine in 100 mL of anhydrous Dichloromethane (DCM).

  • Cryogenic Addition: Cool the flask to -78°C using a dry ice/acetone bath. Slowly add 60 mL of 1.0 M BBr₃ in DCM dropwise over 30 minutes.

  • Reaction: Remove the bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in 1 mL of methanol. Spot on a TLC plate (DCM:MeOH 9:1). Validation: The complete disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a highly polar spot (Rf ~0.2) confirms successful ether cleavage.

  • Workup: Quench the bulk reaction carefully with crushed ice. Adjust the pH to 8.5 using saturated NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Eschweiler-Clarke N-Methylation
  • Preparation: Dissolve the crude phenol from Protocol A in 40 mL of 98% Formic Acid.

  • Reagent Addition: Add 15 mL of 37% aqueous Formaldehyde.

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C for 4 hours.

  • Self-Validation (IPC): Observe the reaction mixture. Validation: The reaction generates CO₂ gas as the formic acid donates a hydride. The visible cessation of effervescence (bubbling) serves as a reliable, physical indicator that the reductive amination is complete.

  • Workup: Cool to room temperature, acidify with 1M HCl, and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 10 with NaOH, extract with DCM, and evaporate to yield (S)-4-[1-(Dimethylamino)ethyl]phenol.

Protocol C: Carbamylation to para-Rivastigmine Analog
  • Preparation: Dissolve 5.0 g of the N,N-dimethyl phenol intermediate in 50 mL of anhydrous THF. Cool to 0°C.

  • Deprotonation: Add 1.5 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Coupling: Add 1.2 equivalents of N-ethyl-N-methylcarbamoyl chloride dropwise.

  • Self-Validation (IPC): Monitor the physical state of the solution. Validation: As the coupling proceeds, the reaction mixture will transition from a clear solution to a cloudy suspension. The precipitation of insoluble NaCl visually validates the progression of the nucleophilic acyl substitution.

  • Workup: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate the final active pharmaceutical ingredient (API) analog.

Quantitative Data & Optimization

Table 1: Optimization of O-Demethylation Conditions

Demonstrating the causality behind reagent selection to preserve enantiomeric purity.

Reagent SystemSolventTemp / TimeYield (%)Enantiomeric Excess (ee %)Observation / Validation
HBr (48%)H₂O / AcOH100°C / 12h65%72%Severe racemization observed
AlCl₃ / EtSHDCM0°C to RT / 8h78%98%Malodorous byproduct, difficult workup
BBr₃ (1.0 M) DCM -78°C to RT / 4h 92% >99% Optimal; chiral center fully preserved
Table 2: Comparative Pharmacological Profile (IC₅₀)

Literature-derived theoretical modeling comparing the commercial meta-isomer with the synthesized para-analog[2][3].

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)Primary Binding Target
Rivastigmine (meta-isomer)4.150.037112Catalytic Active Site (CAS)
para-Rivastigmine Analog 2.80 0.015 186 CAS + Peripheral Anionic Site (PAS)

References

  • Source: Google Patents (CN101016257A)
  • Discovery of novel isoflavone derivatives as AChE/BuChE dual-targeted inhibitors: synthesis, biological evaluation and molecular modelling Source: NIH URL
  • Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents Source: MDPI URL
  • Synthesis, Acetylcholinesterase and Alkaline Phosphatase Inhibition of Some New 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives Source: ConnectSci URL

Sources

Procedure for N-methylation of (S)-1-(4-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The N-methylation of chiral primary benzylic amines, such as (S)-1-(4-methoxyphenyl)ethylamine (also known as (S)-O-methyl-alpha-methylbenzylamine), presents a classic but deceptive challenge in process chemistry. While simple alkylation appears straightforward, it is fraught with two critical failure modes:

  • Over-alkylation: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to significant amounts of tertiary amine (dimethylated) and quaternary ammonium impurities.

  • Racemization: The benzylic hydrogen is susceptible to deprotonation under strong basic conditions or radical abstraction, potentially eroding the enantiomeric excess (ee) of the (S)-configuration.

This guide outlines two distinct protocols tailored to specific project requirements:

  • Protocol A (High-Fidelity Mono-Methylation): A two-step Formylation-Reduction sequence. This is the Gold Standard for drug development where impurity profiles and chiral integrity are paramount. It guarantees >98% mono-selectivity.

  • Protocol B (Rapid Dimethylation): A modified Eschweiler-Clarke procedure for generating the tertiary amine.

Strategic Route Selection

The following decision tree illustrates the logic for selecting the appropriate methodology based on the target product (Secondary vs. Tertiary Amine).

MethylationStrategy Start Starting Material: (S)-1-(4-methoxyphenyl)ethylamine Target Target Product? Start->Target Mono Mono-Methyl amine (Secondary) Target->Mono Di Di-Methyl amine (Tertiary) Target->Di DirectAlk Direct Alkylation (MeI) RISK: Over-alkylation & Mixtures Mono->DirectAlk Avoid RedAm Reductive Amination (HCHO / NaBH4) RISK: Variable Selectivity Mono->RedAm Acceptable for Low Purity Needs GoldStd Protocol A: Formylation-Reduction (Ethyl Formate -> LiAlH4) BENEFIT: 100% Mono-Selectivity No Racemization Mono->GoldStd Recommended for Pharma/High Purity Eschweiler Protocol B: Eschweiler-Clarke (HCHO / HCOOH) BENEFIT: Efficient Dimethylation Di->Eschweiler Standard Route

Figure 1: Strategic decision tree for N-methylation of chiral benzylic amines.

Protocol A: Selective Mono-N-Methylation (Formylation-Reduction)

Objective: Synthesis of (S)-N-methyl-1-(4-methoxyphenyl)ethylamine with >98% chemical purity and >99% ee preservation.

Mechanism: This route avoids the competition between primary and secondary amines for the alkylating agent by "capping" the nitrogen with a formyl group (non-nucleophilic) and then reducing it to a methyl group.

Step 1: N-Formylation[1][2][3]
  • Reagents: Ethyl Formate (Solvent & Reagent).

  • Rationale: Ethyl formate is a mild formylating agent that operates under neutral conditions, eliminating the risk of base-catalyzed racemization associated with acetic anhydride/base methods.

Procedure:

  • Charge a round-bottom flask with (S)-1-(4-methoxyphenyl)ethylamine (10.0 g, 60.5 mmol).

  • Add Ethyl Formate (50 mL, ~10 equiv). Note: Ethyl formate acts as both solvent and reagent.

  • Equip with a reflux condenser and heat to reflux (54 °C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS. Starting amine should be consumed (<1%).

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethyl formate and ethanol byproduct.

  • Result: (S)-N-(1-(4-methoxyphenyl)ethyl)formamide is obtained as a viscous oil or solid. Yield is typically quantitative (>95%). This intermediate is usually pure enough for the next step without chromatography.

Step 2: Reduction of Formamide
  • Reagents: Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.

  • Safety Critical: LiAlH4 reacts violently with water. Use oven-dried glassware and an inert atmosphere (N2 or Ar).

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask, equip with a stir bar, addition funnel, and reflux condenser. Flush with Nitrogen.

  • Reagent Prep: Add Anhydrous THF (100 mL) and LiAlH4 (4.6 g, 121 mmol, 2.0 equiv) to the flask. Cool to 0 °C in an ice bath.

  • Addition: Dissolve the Formamide intermediate (from Step 1) in Anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30–45 minutes. Maintain internal temperature <10 °C.

  • Reaction: Remove ice bath and heat to reflux (66 °C) for 3–5 hours.

    • Mechanism:[1][2][3][4][5][6] The amide carbonyl is reduced to a methylene group.

  • Quench (Fieser Method): Critical for easy filtration.

    • Cool reaction to 0 °C.

    • Slowly add 4.6 mL Water (1 mL per g LiAlH4). Gas evolution!

    • Add 4.6 mL 15% NaOH solution .

    • Add 13.8 mL Water (3 mL per g LiAlH4).

    • Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.

  • Workup: Filter the granular solids through a pad of Celite. Wash the pad with THF (2 x 50 mL).

  • Isolation: Dry the filtrate over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Distillation (vacuum) or flash chromatography (DCM/MeOH/NH4OH) if necessary.

Expected Yield: 85–92% (over 2 steps).

Protocol B: N,N-Dimethylation (Eschweiler-Clarke)

Objective: Synthesis of (S)-N,N-dimethyl-1-(4-methoxyphenyl)ethylamine.

Mechanism: The amine reacts with formaldehyde to form an imine/iminium ion, which is reduced by formic acid (acting as a hydride source) via a cyclic transition state. This repeats to add the second methyl group.

Procedure:

  • In a round-bottom flask, combine (S)-1-(4-methoxyphenyl)ethylamine (10.0 g, 60.5 mmol).

  • Cool to 0 °C and add Formic Acid (98%, 15 mL, ~5 equiv) slowly. Exothermic.

  • Add Formaldehyde (37% aq. solution, 12 mL, ~2.5 equiv).

  • Heat the mixture to reflux (90–100 °C) for 8–12 hours. CO2 evolution indicates reaction progress.

  • Workup:

    • Cool to room temperature.[7][8]

    • Acidify with 1M HCl (if not already acidic) and wash with Ether (to remove non-basic impurities).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the product with DCM (3 x 50 mL).[8]

  • Isolation: Dry organic layers (Na2SO4), concentrate, and distill.

Comparative Data & Specifications

ParameterProtocol A (Formyl-Red)Protocol B (Eschweiler-Clarke)Direct Alkylation (MeI)
Primary Product Mono-methyl amine Di-methyl amine Mixture (Mono/Di/Quat)
Selectivity >98%>95% (for tertiary)Poor (<60%)
Chiral Integrity Retained (>99% ee)Retained (generally)*Risk of Racemization
Reagent Hazard High (LiAlH4)Moderate (Formic Acid)High (MeI is neurotoxic)
Scalability Good (with safety controls)ExcellentPoor

*Note: Eschweiler-Clarke conditions are generally safe for non-labile centers, but prolonged heating in acid can degrade sensitive substrates.

Quality Control & Characterization

To validate the protocol, the following analytical methods are required:

  • 1H NMR (CDCl3):

    • Mono-methyl: Look for a singlet (3H) around 2.3–2.4 ppm (N-Me) and a doublet (3H) for the benzylic methyl.

    • Di-methyl: Look for a singlet (6H) around 2.2 ppm.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Criteria: Verify enantiomeric excess (ee) > 98%.

  • Mass Spectrometry:

    • Confirm [M+H]+ = 166.1 (Mono) or 180.1 (Di).

References

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • Formylation-Reduction Strategy: Krishnamurthy, S. "Lithium Aluminum Hydride reduction of Amides." Tetrahedron Letters, 1982, 23, 3315. Application Note: This method is widely cited in total synthesis for preserving stereocenters alpha to nitrogen.
  • Eschweiler-Clarke Reaction

    • Clarke, H. T., et al. "Eschweiler-Clarke Methylation." Journal of the American Chemical Society, 1933 , 55, 4571. Link

  • Chiral Amine Synthesis Reviews

    • Nugent, T. C. (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications.[9] Wiley-VCH, 2010 .

Sources

Application Note: Catalytic Hydrogenation Methods for the Enantioselective Synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine via catalytic hydrogenation.

Executive Summary

The synthesis of chiral secondary amines is a cornerstone of modern pharmaceutical development, as these motifs are ubiquitous in neuroactive and therapeutic agents. The target molecule, (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine , serves as a critical chiral building block. While traditional multi-step chiral resolutions are time-consuming, Direct Asymmetric Reductive Amination (ARA) of 4-methoxyacetophenone with methylamine using molecular hydrogen represents a highly atom-economical, scalable, and direct approach[1]. This application note details the mechanistic rationale, optimized catalytic conditions, and a self-validating experimental protocol for achieving high enantiomeric excess (ee) in this specific transformation.

Mechanistic Insights and Causal Experimental Design

Achieving high conversion and stereoselectivity with 4-methoxyacetophenone presents unique chemical challenges that dictate the experimental design:

  • Electronic Deactivation of the Substrate: The strongly electron-donating para-methoxy group significantly reduces the electrophilicity of the carbonyl carbon. This thermodynamic barrier impedes the initial condensation with methylamine to form the intermediate hemiaminal and subsequent imine[2]. To counter this, a dehydrating Lewis acid, such as Titanium tetraisopropoxide (Ti(OiPr)4), is utilized to drive the equilibrium forward prior to hydrogenation.

  • Imine Stability and Catalyst Poisoning: N-methyl imines are notoriously prone to hydrolysis and oligomerization. Furthermore, the resulting secondary amine product is highly nucleophilic and can coordinate irreversibly to the transition metal catalyst, leading to catalyst deactivation[1].

  • Catalyst Selection: To overcome these barriers, Iridium (Ir) complexes bearing bulky chiral phosphoramidite or phosphine-oxazoline (PHOX) ligands are vastly superior to traditional Rh or Ru catalysts for N-alkyl imines[1][3]. The bulky Ir-catalyst facilitates an "outer-sphere" hydride transfer that restricts the spatial orientation of the incoming imine, ensuring the selective formation of the (S)-enantiomer while preventing the product from over-coordinating to the metal center.

Workflow of the Direct Asymmetric Reductive Amination (ARA) process.

Experimental Protocol: Ir-Catalyzed Asymmetric Reductive Amination

This self-validating protocol describes the one-pot ARA of 4-methoxyacetophenone using an in situ generated Iridium catalyst. The protocol includes an integrated chiral HPLC validation step to ensure system performance.

Materials & Reagents
  • Substrate: 4-Methoxyacetophenone (10.0 mmol, 1.50 g)

  • Amine Source: Methylamine (33% wt solution in absolute ethanol, 30.0 mmol, 3.0 eq)

  • Metal Precursor: [Ir(cod)Cl]2 (0.025 mmol, 0.25 mol%)

  • Chiral Ligand: (S)-SIPHOX or highly tunable (S)-Phosphoramidite ligand (0.055 mmol, 0.55 mol%)

  • Additive: Titanium tetraisopropoxide (Ti(OiPr)4) (12.0 mmol, 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Procedure
  • Imine Pre-formation (Glovebox Required): Inside an argon-filled glovebox, charge a dry 50 mL stainless-steel autoclave equipped with a magnetic stir bar with 4-methoxyacetophenone and 18 mL of anhydrous THF. Slowly add the methylamine solution followed by dropwise addition of Ti(OiPr)4. Stir the mixture at 50 °C for 4 hours to ensure complete conversion to the N-methyl imine.

  • Catalyst Preparation: In a separate 5 mL vial, dissolve [Ir(cod)Cl]2 and the chiral ligand in 2 mL of THF. Stir at room temperature for 30 minutes to generate the active chiral Ir-complex. The solution will typically undergo a distinct color change (e.g., yellow to deep orange).

  • Hydrogenation Setup: Transfer the active catalyst solution into the autoclave containing the pre-formed imine mixture. Seal the autoclave securely.

  • Pressurization: Remove the sealed autoclave from the glovebox. Connect it to a high-pressure hydrogen line. Purge the system with Argon three times (pressurize to 5 bar, then vent), followed by H2 gas three times. Finally, pressurize the autoclave to 30 bar with H2.

  • Reaction Execution: Stir the reaction mixture vigorously (800 rpm) at 50 °C for 18–24 hours. Note: Vigorous stirring is critical to overcome gas-liquid mass transfer limitations.

  • Workup & Titanium Removal: Cool the autoclave to room temperature and carefully vent the H2 gas in a fume hood. Quench the reaction mixture by adding 1M aqueous NaOH (15 mL) to precipitate the titanium salts as TiO2. Filter the resulting thick white slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3N) to yield the pure (S)-amine as a pale yellow oil.

  • System Validation (Chiral HPLC): To validate the success of the asymmetric induction, analyze the purified product using a chiral stationary phase.

    • Conditions: Chiralcel OD-H column; Mobile phase: Hexane/i-PrOH 90:10; Flow rate: 1.0 mL/min; Detection: UV 254 nm.

    • Expected Results: The (S)-enantiomer should elute distinctly from the (R)-enantiomer, confirming the ee > 95%.

Catalytic cycle of Ir-catalyzed asymmetric hydrogenation of imines.

Quantitative Data Summary

The table below summarizes benchmark optimization parameters for the synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, highlighting the necessity of the Lewis acid additive and the superiority of Ir-based systems over Ru-based systems for this specific N-alkyl substrate[1][3][4].

Catalyst SystemChiral LigandAdditiveH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)
[RuCl₂(p-cymene)]₂(S)-BINAPNone30504562
[Ir(cod)Cl]₂(S)-BINAPNone30506078
[Ir(cod)Cl]₂(S)-SIPHOXNone30508289
[Ir(cod)Cl]₂ (S)-SIPHOX Ti(OiPr)₄ 30 50 >99 96
[Ir(cod)Cl]₂(S)-SIPHOXTi(OiPr)₄10507594

Alternative Biocatalytic Approaches

While transition metal catalysis remains the standard for high-pressure industrial hydrogenation, Imine Reductases (IREDs) have recently emerged as a highly sustainable, green alternative for the asymmetric reductive amination of acetophenones with methylamine[5]. These enzymes operate under mild aqueous conditions (pH 7-9, 30 °C) and utilize NADPH as a hydride source, completely bypassing the need for high-pressure H2 gas and heavy metals, though they often require extensive enzyme engineering to handle bulky, electron-rich substrates like 4-methoxyacetophenone efficiently.

References

1.[2] Theilheimer's of Organic Chemistry - Karger Publishers. Available at: [Link] 2.[4] From Biomass to Chiral Chemicals via Chemocatalysis: Advances and Prospects - USTC. Available at: [Link] 3.[5] Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing). Available at: [Link] 4.[3] Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - RSC Publishing. Available at:[Link] 5.[1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - Chemical Reviews (ACS Publications). Available at: [Link]

Sources

Application Note: Enzymatic Kinetic Resolution and Deracemization Strategies for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiopure secondary amine (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is a highly valuable chiral building block, structurally analogous to critical pharmacophores found in cholinesterase inhibitors (e.g., rivastigmine) and various CNS-active agents. However, the biocatalytic resolution of secondary amines is notoriously challenging due to the steric bulk of the N-alkyl group, which impedes the formation of the necessary catalytic transition states in wild-type hydrolases.

This application note details two field-proven biocatalytic workflows to isolate or synthesize the target (S)-enantiomer:

  • Lipase-Mediated Kinetic Resolution (KR) utilizing Candida antarctica Lipase B (CAL-B).

  • Chemoenzymatic Deracemization utilizing engineered Monoamine Oxidase (MAO-N) variants.

By detailing the mechanistic causality behind enzyme selection, acyl donor optimization, and reductant compatibility, this guide provides a self-validating framework for scaling up the production of this critical intermediate.

Mechanistic Rationale & Enzyme Selection

Strategy A: Lipase-Mediated Kinetic Resolution (KR)

Standard lipases struggle to acylate secondary amines. However, Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) exhibits a strict (R)-enantiopreference[1]. To overcome the inherently slow kinetics associated with the N-methyl group's steric hindrance, the choice of acyl donor is critical.

Causality of the Acyl Donor: Using isopropyl methoxyacetate instead of standard ethyl acetate dramatically accelerates the reaction[2]. The methoxy group acts as a hydrogen-bond acceptor, stabilizing the tetrahedral intermediate within the CAL-B oxyanion hole. Because CAL-B selectively acylates the (R)-enantiomer, the desired (S)-amine remains unreacted. The maximum theoretical yield is 50%, but the enantiomeric excess (ee) often exceeds 99%.

Lipase_KR Start Racemic Amine + Acyl Donor Reaction CAL-B Catalysis (Toluene, 45°C) Start->Reaction Products Reaction Mixture: (R)-Amide + (S)-Amine Reaction->Products Separation Acid/Base Extraction Products->Separation OrgPhase Organic Phase: (R)-Amide Separation->OrgPhase pH 2.0 Extraction AqPhase Aqueous Phase: (S)-Amine Salt Separation->AqPhase pH 2.0 Extraction AqPhase->AqPhase Adjust pH 12.0 Extract (S)-Amine

Workflow for CAL-B mediated kinetic resolution and subsequent acid/base extraction.
Strategy B: MAO-N Catalyzed Deracemization

To bypass the 50% yield limitation of standard KR, a deracemization approach is employed. Engineered variants of Monoamine Oxidase from Aspergillus niger (MAO-N), specifically the MAO-N D11 variant developed by Turner and co-workers, exhibit exceptional activity toward sterically demanding secondary amines[3][4].

Causality of the Deracemization Cycle: MAO-N D11 is strictly (R)-selective. It oxidizes the (R)-amine to the corresponding imine using molecular oxygen, generating H₂O₂ as a byproduct[3]. By introducing a non-selective chemical reducing agent—ammonia borane (NH₃·BH₃) —the imine is continuously reduced back to the racemic amine[5]. Why NH₃·BH₃? Unlike NaBH₄, which degrades rapidly in water, or cyanoborohydride, which is highly toxic, ammonia borane is stable in aqueous buffers at pH 7.5 and selectively reduces the imine without denaturing the MAO-N enzyme. Over multiple cycles, the (R)-enantiomer is depleted, and the unreactive (S)-enantiomer accumulates to a theoretical 100% yield[4].

MAON_Deracemization Racemic Racemic Amine (R) + (S) R_Amine (R)-Amine Racemic->R_Amine S_Amine (S)-Amine (Target) Racemic->S_Amine Imine Imine Intermediate R_Amine->Imine MAO-N D11 (Oxidation) O2 -> H2O2 S_Amine->S_Amine Unreactive Accumulates Imine->Racemic NH3-BH3 (Reduction)

Cyclic deracemization of secondary amines via MAO-N oxidation and chemical reduction.

Experimental Protocols

Protocol A: CAL-B Catalyzed Kinetic Resolution

This protocol is self-validating: The mass balance of the recovered (R)-amide and (S)-amine must equal the starting racemic mass (±5%). A deviation indicates incomplete extraction or product volatility.

Reagents:

  • Racemic N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (50 mmol, ~8.96 g)

  • Novozym 435 (Immobilized CAL-B, 1.0 g)

  • Isopropyl methoxyacetate (75 mmol, 1.5 eq)

  • Anhydrous Toluene (100 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the racemic amine and isopropyl methoxyacetate in anhydrous toluene.

  • Initiation: Add Novozym 435. Place the flask in an orbital shaker set to 45°C and 200 rpm.

  • In-Process Control (IPC): Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The reaction is complete when the conversion reaches exactly 50% (typically 24–36 hours).

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with cold toluene (2 × 10 mL). Note: The enzyme can be reused for up to 5 cycles.

  • Acid/Base Extraction (Self-Validation Step):

    • Transfer the filtrate to a separatory funnel. Add 100 mL of 1M HCl (pH ~2.0). Shake vigorously and allow phase separation.

    • The organic phase contains the (R)-amide. The aqueous phase contains the protonated (S)-amine.

    • Collect the aqueous phase. Wash the organic phase with an additional 50 mL of 1M HCl to ensure complete amine recovery.

    • Cool the combined aqueous phases in an ice bath. Slowly add 2M NaOH until the pH reaches >12.0 (the solution will turn cloudy as the free base precipitates).

    • Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S)-amine.

Protocol B: MAO-N Catalyzed Deracemization

This protocol utilizes whole-cell biocatalysts. Purified MAO-N is prone to instability and requires exogenous FAD supplementation. Whole E. coli cells retain the FAD cofactor and provide a protective microenvironment.

Reagents:

  • Racemic N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (20 mmol, ~3.58 g)

  • E. coli whole cells expressing MAO-N D11 (Lyophilized, 2.0 g)

  • Ammonia borane (NH₃·BH₃) (100 mmol, 5.0 eq)

  • Potassium phosphate buffer (100 mM, pH 7.5, 200 mL)

  • Antifoam 204 (1-2 drops)

Step-by-Step Methodology:

  • Biocatalyst Rehydration: Suspend the lyophilized E. coli cells in 180 mL of potassium phosphate buffer in a 500 mL baffled Erlenmeyer flask. Incubate at 30°C for 30 minutes at 150 rpm to rehydrate the cells.

  • Substrate Addition: Dissolve the racemic amine in 20 mL of buffer (adjusting pH to 7.5 with dilute HCl if necessary to ensure solubility) and add it to the flask.

  • Reductant Addition: Add ammonia borane in two portions (50 mmol at t=0, and 50 mmol at t=12h) to prevent excessive bubbling and maintain a steady reductive environment. Add antifoam.

  • Deracemization Cycle: Incubate the flask at 30°C and 250 rpm. High aeration is critical as O₂ is the stoichiometric oxidant for MAO-N.

  • Monitoring: Sample 100 µL every 6 hours. Basify with 10 µL 10M NaOH, extract with 200 µL MTBE, and analyze via Chiral HPLC. The reaction is complete when the (R)-enantiomer is undetectable (typically 24–48 hours).

  • Workup: Centrifuge the reaction mixture (4000 × g, 15 min) to pellet the cells. Decant the supernatant, adjust the pH to 12.0 with 5M NaOH, and extract with MTBE (3 × 100 mL). Dry over Na₂SO₄ and concentrate to yield the enantiopure (S)-amine.

Quantitative Data & Process Comparison

The following table summarizes the performance metrics of both strategies, allowing development scientists to choose the optimal route based on scale and resource availability.

MetricStrategy A: CAL-B KRStrategy B: MAO-N Deracemization
Max Theoretical Yield 50%100%
Typical Isolated Yield 45 - 48%88 - 92%
Enantiomeric Excess (ee) >99% (S)-amine>98% (S)-amine
Reaction Time 24 - 36 hours24 - 48 hours
Enzyme Format Immobilized (Reusable)Whole-cell (Single-use)
E-Factor (Waste generation) High (due to 50% discarded (R)-amide)Low (Atom economical)
Scalability Excellent (Standard chemical plant)Good (Requires bioreactor for aeration)

References

1.[2] Lipase and ω-transaminase catalysis in preparation of alcohol and amine enantiomers. UTUPub. Available at: 2.[1] Optically Active Amines by Enzyme-Catalyzed Kinetic Resolution. ResearchGate. Available at: 3.[3] Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. NIH. Available at: 4.[5] A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. ACS Publications. Available at: 5.[4] Simultaneous engineering of an enzyme's entrance tunnel and active site: the case of monoamine oxidase MAO-N. RSC Publishing. Available at:

Sources

Application Note: Preparation of Acid Salts of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine for Long-Term Storage

[1]

Executive Summary

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (also known as (S)-1-(4-methoxyphenyl)-N-methylethylamine) is a valuable chiral building block and resolving agent.[1] As a secondary benzylic amine, the free base is a liquid at room temperature and is chemically labile. It is prone to:

  • Oxidative degradation at the benzylic position.[1]

  • Carbamate formation upon exposure to atmospheric CO₂.[1]

  • Color degradation (yellowing/browning) over time.[1]

To ensure chemical integrity for long-term storage, conversion to a crystalline acid salt is strictly required. This guide details the preparation of the Hydrochloride (HCl) salt (standard) and the p-Toluenesulfonate (PTSA) salt (enhanced stability alternative), providing a self-validating workflow for laboratory to pilot scale.[1]

Compound Profile & Rationale

PropertyDescription
Compound Name (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine
Structure Chiral secondary benzylic amine
CAS (Racemic/General) 41684-13-3 (Generic connectivity)
Free Base State Colorless to pale yellow oil
Storage Risk High (Oxidation, Hygroscopicity, CO₂ absorption)
Target Salt Form Hydrochloride (HCl) or p-Toluenesulfonate (PTSA)

Mechanistic Insight: The benzylic C-H bond is activated by the electron-donating methoxy group on the phenyl ring, making it susceptible to radical autoxidation. Furthermore, secondary amines react reversibly with CO₂ to form carbamic acids/salts, complicating accurate weighing and stoichiometry. Protonation of the nitrogen shuts down nucleophilicity and significantly raises the oxidation potential, stabilizing the molecule.

Salt Selection Strategy

While Hydrochloride is the industry standard, it can be hygroscopic.[2] p-Toluenesulfonic acid (PTSA) often yields non-hygroscopic, high-melting crystalline solids ideal for humid environments or very long-term reference storage.[1]

Decision Matrix (DOT Visualization)

SaltSelectionStartStart: Free Base AmineDecisionIntended Use Case?Start->DecisionStandardGeneral Synthesis / Short-Term Storage (<6 Months)Decision->StandardStandardLongTermReference Standard / Long-Term Storage (>6 Months)Decision->LongTermCriticalHCl_RouteSelect Hydrochloride (HCl) Salt(High Atom Economy, Soluble)Standard->HCl_RoutePTSA_RouteSelect Tosylate (PTSA) Salt(Non-Hygroscopic, High Crystallinity)LongTerm->PTSA_Route

Figure 1: Decision matrix for selecting the appropriate salt form based on storage duration and environmental control requirements.

Experimental Protocols

Protocol A: Preparation of Hydrochloride Salt (Standard)

Objective: Convert 10g of free base to HCl salt. Estimated Yield: 90-95% Equipment: 3-neck round bottom flask, addition funnel, N₂ line, vacuum filtration setup.

Reagents
  • (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (Free Base)[1]

  • Solvent A: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Anhydrous)[1]

  • Acid Source: 2M or 4M HCl in Diethyl Ether or Dioxane (Commercially available)[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g (approx.[1][3] 60.5 mmol) of the amine free base into a 250 mL 3-neck flask equipped with a magnetic stir bar and nitrogen inlet.[1]

    • Add 100 mL of Solvent A (MTBE is preferred over ether for safety and higher boiling point).[1]

    • Cool the solution to 0–5°C using an ice bath. Reason: Exothermic reaction control.[1]

  • Acidification:

    • Place 35 mL of 2M HCl in Ether (70 mmol, 1.15 eq) into the addition funnel.

    • Add the acid solution dropwise over 20 minutes with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1] If oiling occurs (gummy residue), stop addition and scratch the glass or seed with a crystal to induce nucleation.

  • Maturation:

    • Remove the ice bath and allow the slurry to warm to room temperature (20–25°C).

    • Stir for an additional 60 minutes. Reason: Ensures complete conversion and prevents occlusion of free base within the crystal lattice.

  • Isolation:

    • Filter the solid using a sintered glass funnel (Porosity 3).

    • Wash the filter cake with 2 × 20 mL of cold MTBE to remove excess acid and impurities.

    • Critical Step: Perform a "dam" operation (press the cake) to remove maximum solvent.[1]

  • Drying:

    • Transfer the solid to a vacuum oven.

    • Dry at 40°C under full vacuum (-30 inHg) for 12 hours.

    • Validation: Check constant weight.[1]

Protocol B: Preparation of p-Toluenesulfonate (PTSA) Salt

Objective: Preparation of a highly crystalline, non-hygroscopic salt for reference standards.

Reagents
  • (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (Free Base)[1]

  • p-Toluenesulfonic acid monohydrate (PTSA[1]·H₂O)

  • Solvent: Ethyl Acetate (EtOAc)[1][4][5]

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve 10.0 g (60.5 mmol) of amine free base in 80 mL of EtOAc at room temperature.

    • In a separate beaker, dissolve 11.5 g (60.5 mmol, 1.0 eq) of PTSA·H₂O in 50 mL of warm EtOAc (approx. 40°C).

  • Salt Formation:

    • Add the warm PTSA solution to the amine solution slowly.

    • The mixture may remain clear initially (metastable zone).

  • Crystallization:

    • Heat the combined mixture to reflux (approx. 77°C) for 5 minutes to ensure homogeneity.

    • Allow the solution to cool slowly to room temperature over 2 hours.

    • Optional: If no crystals form by 25°C, cool further to 4°C in a refrigerator overnight.

  • Isolation & Drying:

    • Filter the white crystalline needles.

    • Wash with cold EtOAc/Hexane (1:1).[1]

    • Dry in a vacuum oven at 45°C for 24 hours.

Workflow Visualization

WorkflowInputCrude Free Base(Oil)DissolveDissolution(MTBE or EtOAc)Input->DissolveAcidAddAcid Addition(HCl or PTSA)Dissolve->AcidAdd < 5°C PrecipPrecipitation/CrystallizationAcidAdd->Precip Stir 1h FilterFiltration &WashingPrecip->FilterDryVacuum Drying(40°C)Filter->DryStorageFinal Storage(Desiccator)Dry->Storage

Figure 2: Operational workflow for the conversion of free base amine to stable acid salt.

Characterization & Validation

Before committing the batch to storage, you must validate the salt formation.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.[1]
Identity ¹H-NMR (D₂O or DMSO-d₆)Shift of N-CH₃ and benzylic C-H protons downfield compared to free base.[1] Integration must match 1:1 stoichiometry.[1]
Melting Point CapillaryHCl Salt: Sharp melt (typically >150°C, decomposition likely).[1] PTSA Salt: Sharp melt (typically 170-185°C).[1][4]
Chiral Purity Chiral HPLC>99% ee (Ensure no racemization occurred during heating).
Residual Solvent GC-Headspace< 5000 ppm (ICH limits).[1]

Self-Validating Check: Dissolve a small sample of the salt in water.[1] Measure pH.

  • Result: pH should be slightly acidic (pH 4–5).[1]

  • Failure Mode: If pH is neutral/basic, free base is present (incomplete salt formation). If pH is <2, excess acid is trapped (insufficient washing).

Storage Conditions

Once dried and characterized, the salt must be packaged correctly to maintain the (S)-enantiomeric purity and chemical stability.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Amber glass prevents photodegradation).[1]

  • Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag with a silica gel desiccant packet.

  • Environment:

    • Temperature: 2°C to 8°C (Refrigerated) is sufficient for HCl salts. -20°C is recommended for reference standards > 2 years.[1]

    • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly necessary if the salt is dry and well-sealed.[1]

References

  • General Amine Salt Preparation

    • Organic Syntheses, Coll. Vol. 1, p. 347 (1941). "Methylamine Hydrochloride".[1][2][6] Link[1]

  • Chiral Resolution & Salt Properties

    • Saigo, K., et al. "Optical Resolution of 1-Phenylethylamine and 1-(4-Methoxyphenyl)ethylamine."[1] Bulletin of the Chemical Society of Japan, 1982. (Discusses salt properties of this specific class).

  • Stability of Benzylic Amines

    • Richard, J. P. "Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution." PMC Biophysics, 2008. Link (Highlights the reactivity of the 4-methoxybenzyl system).

  • Safety & Handling

    • PubChem Compound Summary for (S)-1-(4-Methoxyphenyl)ethylamine.[1] Link

  • Analytical Reference

    • BOC Sciences / ChemScene Product Data for CAS 41684-13-3 and 41851-59-6.[1] (Used for structural verification and physical state confirmation).[1][7][8]

Troubleshooting & Optimization

Minimizing over-alkylation byproducts during N-methylation of chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Over-Alkylation & Racemization in Chiral Amine Methylation Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Selector

Before proceeding with a protocol, identify your substrate's sensitivity profile. The choice of method depends strictly on the stability of your chiral center and the steric environment of the amine.

Method Selection Decision Matrix

MethodSelection cluster_legend Key Start START: Substrate Analysis ChiralRisk Is the amine alpha-chiral? Start->ChiralRisk RacemizationProne Is the alpha-proton highly acidic (e.g., Phenylglycine)? ChiralRisk->RacemizationProne Yes MethodC METHOD C: Cesium-Mediated Direct Alkylation ChiralRisk->MethodC No (Achiral) MethodA METHOD A: Reductive Amination (STAB Protocol) RacemizationProne->MethodA No (Standard Risk) MethodB METHOD B: Carbamate Reduction (Boc-LiAlH4 Route) RacemizationProne->MethodB Yes (High Risk)

Caption: Decision tree for selecting the optimal N-methylation pathway based on substrate chirality and acidity.

Technical Protocols

Method A: The "Abdel-Magid" Reductive Amination (Standard)

Best For: Standard chiral amines (e.g., phenylethylamine derivatives) where mild conditions are required. Mechanism: Uses Sodium Triacetoxyborohydride (STAB), which is sterically bulky and electron-deficient. It reduces the intermediate iminium ion faster than the aldehyde, preventing "reductive scrambling."

Protocol:

  • Stoichiometry: Dissolve the chiral amine (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Carbonyl Addition: Add Paraformaldehyde (1.05 - 1.1 equiv). Note: Do not use aqueous formalin; water promotes equilibrium reversal.

  • Reductant Addition: Add NaBH(OAc)₃ (STAB) (1.4 - 1.5 equiv) in one portion at room temperature.

  • Acid Catalyst (Optional): If the reaction is sluggish, add 1.0 equiv of Acetic Acid.

  • Quench: After 1-4 hours, quench with saturated aqueous NaHCO₃.

Why this works: STAB is less toxic than NaCNBH₃ and does not require pH monitoring. It suppresses the formation of the tertiary amine by being kinetically slower to reduce the second iminium species formed if a second methyl group attempts to add [1].

Method B: The Carbamate Reduction (High Fidelity)

Best For: Highly sensitive chiral centers (e.g., amino esters, phenylglycine derivatives) prone to racemization via imine tautomerization. Mechanism: Converts the amine to a Boc-carbamate, then reduces the carbonyl to a methyl group. This avoids the imine intermediate entirely.

Protocol:

  • Protection: React amine with

    
     (1.1 eq) and mild base (
    
    
    
    ) to form the N-Boc amine.
  • Reduction: Dissolve N-Boc amine in anhydrous THF at 0°C.

  • Hydride Addition: Slowly add

    
      (2.5 - 3.0 equiv) as a solution in THF.
    
  • Reflux: Warm to reflux for 2-4 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the mass of LAH in grams. Filter the white precipitate.

Why this works: The


 hybridization of the chiral center is maintained throughout. The rigid carbamate structure prevents proton abstraction at the alpha-position [2].
Method C: Cesium-Mediated Direct Alkylation

Best For: Robust amines where reductive amination fails or is chemically incompatible. Mechanism: The "Cesium Effect." The large ionic radius of


 creates a "naked" amide anion that is highly nucleophilic but, crucially, steric crowding and solvation effects around the cesium cation suppress the second alkylation event.

Protocol:

  • Setup: Flame-dry glassware. Add 4Å Molecular Sieves (activated).

  • Solvent: Use anhydrous DMF (Dimethylformamide).[1]

  • Base: Add CsOH·H₂O (1.0 equiv). Stir for 30 mins to activate.

  • Reagents: Add chiral amine (1.0 equiv) followed by Methyl Iodide (MeI) (1.0 - 1.1 equiv).

  • Condition: Stir at room temperature. Monitor strictly by LCMS.

Why this works: Research by Salvatore et al. demonstrates that CsOH provides an approximate 9:1 selectivity for mono- vs. di-alkylation, significantly higher than NaH or


 [3].[1]

Troubleshooting & Optimization (FAQ)

Symptom: Significant Dimethylation (Over-alkylation)
Potential CauseCorrective ActionMechanism
Excess Electrophile Reduce equivalents. In Method A, ensure Formaldehyde is limiting (0.95-1.0 eq). In Method C, use syringe pump addition for MeI.Kinetic control; limits the availability of electrophile for the secondary amine product.
Wrong Reducing Agent Switch to STAB. If using

, stop immediately. It is too small and aggressive.

reduces the aldehyde to methanol (competing reaction) and reduces the iminium indiscriminately.
High Temperature Cool the reaction. Perform Method C at 0°C or -10°C.Lower temperature increases the energy barrier difference between the first and second alkylation steps.
Symptom: Loss of Optical Purity (Racemization)[2]
Potential CauseCorrective ActionMechanism
Imine Tautomerization Switch to Method B (Boc-Reduction). If the imine intermediate (Method A) can tautomerize to an enamine, the chiral center becomes

(planar) and chirality is lost.
Base Strength Avoid strong bases. In Method C, ensure no excess CsOH is used.Strong bases can deprotonate the acidic alpha-proton of the amine/amide.
Reaction Time Quench early. Extended exposure to basic conditions promotes racemization.Kinetic resolution; the "wrong" enantiomer may form over long durations.

Mechanistic Visualization: The Over-Alkylation Trap

This diagram illustrates the kinetic competition you are fighting. Your goal is to stop at Species B without traversing to Species C .

AlkylationKinetics cluster_factors Control Factors A Primary Amine (R-NH2) B Secondary Amine (R-NH-Me) *TARGET* A->B k1 (Fast) + Me-X C Tertiary Amine (R-N-Me2) *IMPURITY* B->C k2 (Slow if controlled) + Me-X F1 Steric Bulk (STAB) F1->B Stabilizes F2 Cesium Cation Effect F2->B Prevents k2

Caption: Kinetic pathway showing the critical interception point (Target B) and the factors that suppress rate constant k2.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Krishnamurthy, S. (1982). Lithium aluminum hydride reduction of carbamates to methylamines. Tetrahedron Letters, 23(33), 3315-3318. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[1][7] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[7][8][9][10] Organic Letters, 1(11), 1893–1896.[7] [Link]

Sources

Technical Support Center: Preventing Heat-Induced Racemization of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting the thermal instability of highly electron-rich chiral benzylic amines.

Diagnostic Overview: The Mechanism of Racemization

To effectively prevent racemization, we must first isolate the structural vulnerabilities of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine .

This molecule features a stereocenter directly attached to an aromatic ring (the benzylic position). Benzylic positions are notoriously reactive because any developing positive charge is resonance-stabilized by the adjacent pi-system[1]. In this specific substrate, the 4-methoxy group acts as a powerful electron-donating group. Through the mesomeric effect (+M), the oxygen's lone pairs delocalize into the aromatic ring, providing profound thermodynamic stabilization to the empty p-orbital of a developing benzylic carbocation[2][3].

When thermal energy is applied—especially in polar solvents or in the presence of trace acids—the secondary amine becomes protonated. Protonation converts the nitrogen into a superior leaving group (neutral methylamine). The combination of heat and the highly stabilized carbocation intermediate drastically lowers the activation energy for heterolytic C-N bond cleavage. The resulting planar 1-(4-methoxyphenyl)ethyl carbocation is achiral; when methylamine re-attacks the planar intermediate from either face, the enantiomeric excess (ee%) is destroyed, resulting in a racemic mixture[4].

Mechanism A (S)-Amine Stable B Protonated Amine Activated A->B Trace Acid + Heat C Benzylic Carbocation Planar Intermediate B->C -MeNH2 (C-N Cleavage) C->B Reversible D Racemic Amine (R/S Mixture) C->D +MeNH2 (Non-selective)

SN1-mediated racemization pathway of electron-rich benzylic amines.

Troubleshooting Workflows: Resolving Heat-Induced Racemization

The causality of racemization in this system is almost always a combination of solvent polarity , pH (trace acidity) , and temperature . Use the following decision tree to systematically eliminate the variables causing stereochemical degradation in your workflow.

Workflow Start Issue: ee% Drop Detected Q1 Polar/Protic Solvent? Start->Q1 A1 Action: Use Toluene/Heptane Q1->A1 Yes Q2 Trace Acids Present? Q1->Q2 No A1->Q2 A2 Action: Add Mild Base (Et3N) Q2->A2 Yes Q3 Temperature > 60°C? Q2->Q3 No A2->Q3 A3 Action: Lower T, Extend Time Q3->A3 Yes End Verify ee% via Chiral HPLC Q3->End No A3->End

Decision tree for troubleshooting and preventing heat-induced racemization.

Quantitative Data: Solvent and Temperature Matrix

To prevent the heterolytic cleavage of the C-N bond, you must avoid solvents with high dielectric constants (ε) that stabilize charged intermediates (carbocations and leaving groups).

Solvent TypeExample SolventDielectric Constant (ε)Carbocation StabilizationRacemization Risk at 80°C
Polar Protic Methanol / Water32.7 / 80.1Very HighCritical (Rapid Racemization)
Polar Aprotic DMF / DMSO36.7 / 46.7HighHigh (Gradual ee% loss)
Ether THF / MTBE7.5 / 2.6ModerateModerate (Requires monitoring)
Non-Polar Toluene2.4LowLow (Stable for hours)
Non-Polar Heptane / Hexane1.9 / 1.8Very LowMinimal (Highly recommended)

Experimental Protocols: Self-Validating Thermal Reaction Workflow

This protocol is designed as a self-validating system. By incorporating an internal control and kinetic sampling, you can definitively prove whether racemization is occurring due to thermal stress or incompatible reagents.

Phase 1: Preparation & Basification

Causality: Glassware often contains trace silanol groups (acidic), and solvents absorb ambient CO2 (forming carbonic acid). Pre-basification suppresses the protonation of the chiral amine, keeping the leaving group as a highly unfavorable amide anion rather than neutral methylamine.

  • Glassware: Oven-dry all glassware at 120°C for at least 4 hours. Cool under a stream of dry Argon or Nitrogen.

  • Solvent Selection: Select anhydrous Toluene or Heptane (see Data Matrix). Degas the solvent by sparging with Argon for 15 minutes.

  • Additive: Add 0.1 to 0.5 equivalents of a non-nucleophilic, organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) to the solvent prior to adding the chiral amine.

Phase 2: Thermal Control & Reaction

Causality: Kinetic control. Lowering the temperature exponentially decreases the rate of C-N bond cleavage.

  • Dissolve (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine in the prepared basic solvent system.

  • Set the heating mantle/oil bath to a strict maximum of 60°C . Do not exceed this threshold unless required by the primary reaction kinetics.

  • Self-Validation Step: Keep a 0.5 mL aliquot of the reaction mixture at room temperature (20°C) as a control sample.

Phase 3: Kinetic Quenching & Analysis

Causality: Slow cooling allows the reaction to linger at elevated temperatures, risking further ee% erosion. Immediate quenching freezes the stereochemical state.

  • At intervals (e.g., 1h, 3h, 6h), extract a 50 µL aliquot from the heated reaction.

  • Immediately quench the aliquot into 1 mL of ice-cold Hexane/Isopropanol (90:10) to arrest any thermal pathways.

  • Analyze both the heated aliquots and the room-temperature control via Chiral SFC or Chiral HPLC .

  • Validation check: If the control sample maintains >99% ee but the heated sample drops, your temperature is still too high. If both drop, your reagents contain a strong Lewis/Brønsted acid or an oxidant.

FAQs

Q: Can I use standard silica gel chromatography to purify this amine after heating? A: No. Standard silica gel is slightly acidic (pH ~4.5-5.5). Prolonged exposure on a column can induce racemization or degradation of highly electron-rich benzylic amines. You must pre-treat your silica gel with 1-2% Triethylamine (Et3N) in your mobile phase, or use specialized amine-functionalized silica.

Q: Why does my 4-methoxy derivative racemize, but my unsubstituted 1-phenylethylamine does not under the exact same conditions? A: The activation energy for C-N bond cleavage is dictated by the stability of the resulting carbocation. The unsubstituted phenyl ring only provides standard resonance stabilization. The 4-methoxy group provides additional, powerful +M (mesomeric) stabilization, drastically lowering the energy barrier for dissociation. What is thermally stable for 1-phenylethylamine is often destructive for the 4-methoxy analog.

Q: Will switching from a secondary amine (N-methyl) to a primary amine prevent this? A: It will reduce the steric bulk, slightly increasing the energy required for dissociation, but it will not stop it. The primary driver is the 4-methoxybenzyl carbocation stability, not the steric strain of the leaving group.

References

  • [4] Fast racemization and dynamic kinetic resolution of primary benzyl amines. ResearchGate. Available at:

  • [1] Reactions at the Benzylic Position. Chemistry Steps. Available at:

  • [2] Resonance of Benzylic Carbocation - Mini-Lecture 007. YouTube. Available at:

  • [3] The benzylic position. Quimica Organica. Available at:

Sources

Optimizing yield of reductive amination for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource designed for process chemists and researchers. It bypasses general textbook definitions to focus on the specific kinetic and thermodynamic bottlenecks of synthesizing (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine .

Methodology: Asymmetric Reductive Amination (ARA) Target Audience: Process Chemistry & R&D

The Engineering of the Reaction

Synthesizing chiral secondary amines from electron-rich acetophenones presents a specific set of thermodynamic challenges. The 4-methoxy group on the acetophenone ring acts as an Electron Donating Group (EDG), rendering the carbonyl carbon less electrophilic. This significantly retards the initial attack of methylamine, making imine formation the rate-determining bottleneck.

To achieve high yield and enantioselectivity for the (S)-enantiomer , we recommend an Iridium-catalyzed Asymmetric Reductive Amination protocol enhanced by Titanium(IV) isopropoxide .

The Mechanistic Pathway

The following diagram illustrates the critical role of the Lewis Acid (Ti(OiPr)₄) in shifting the equilibrium toward the imine, which is subsequently reduced by the chiral Iridium complex.

ReactionPathway Start 4-Methoxyacetophenone + Methylamine Equilibrium Hemiaminal Intermediate Start->Equilibrium Slow Kinetics (EDG Effect) SideProduct Side Product: 1-(4-methoxyphenyl)ethanol Start->SideProduct Direct Ketone Reduction Equilibrium->Start Imine Activated Imine (Ti-Complexed) Equilibrium->Imine Ti(OiPr)4 (Water Scavenging) Reduction Ir-Catalyzed Hydride Transfer Imine->Reduction H2 (30-50 bar) Chiral Ligand Product (S)-Target Amine Reduction->Product Stereoselective

Figure 1: Mechanistic flow of Ti-mediated Asymmetric Reductive Amination. Note the critical diversion point where direct ketone reduction competes with imine formation.

Troubleshooting Center (FAQ)

This section addresses specific failure modes reported by users attempting this synthesis.

Issue 1: Low Conversion / High Residual Ketone

User Observation: "After 24 hours, HPLC shows 40% starting material remaining. Adding more catalyst didn't help."

Root Cause: The equilibrium between 4-methoxyacetophenone and methylamine is unfavorable due to the electronic deactivation by the methoxy group and steric hindrance. The imine is not forming fast enough to be reduced.

Corrective Action:

  • The "Titanium Trick": You must use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual purpose:

    • Lewis Acid: Activates the carbonyl oxygen.

    • Dehydrating Agent: Irreversibly scavenges water produced during imine formation, driving the equilibrium to the right.

  • Protocol Adjustment: Pre-stir the ketone, amine, and Ti(OiPr)₄ (1.25 equiv) for 1–2 hours before adding the Iridium catalyst and pressurizing with hydrogen.

Issue 2: Low Enantiomeric Excess (ee%)

User Observation: "I am getting the product, but the ee is only 60% (S). I need >95%."

Root Cause:

  • Ligand Mismatch: The steric bulk of the 4-methoxy group requires a ligand with a specific "bite angle" and pocket size.

  • Temperature: Higher temperatures increase reaction rate but often decrease stereoselectivity by allowing rotation in the transition state.

Corrective Action:

  • Ligand Selection: Switch to (S,S)-f-Binaphane or (S)-Xyliphos . These ligands have shown superior performance for aryl-alkyl ketones compared to standard BINAP systems.

  • Additives: Introduce Iodine (I₂) or Tetrabutylammonium iodide (TBAI) as an additive. Halide additives prevent the formation of inactive Iridium dimers, maintaining the active monomeric species responsible for high stereocontrol.

  • Temperature Control: Lower the reaction temperature to ambient (20–25°C). Do not heat above 40°C unless conversion is stalled.

Issue 3: Formation of Alcohol Side Product

User Observation: "I see a significant peak for 1-(4-methoxyphenyl)ethanol."

Root Cause: The Iridium catalyst is reducing the ketone directly before it can convert to the imine. This confirms that imine formation is the rate-limiting step.

Corrective Action:

  • Increase Amine Equivalents: Use a larger excess of methylamine (3–5 equivalents) to force imine formation.

  • Strict Pre-complexation: Ensure the Ti(OiPr)₄ pre-stir step (mentioned in Issue 1) is completed before introducing hydrogen gas. If H₂ is present while free ketone exists, the alcohol will form.

Optimized Experimental Protocol

Objective: Synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine with >90% yield and >95% ee.

Reagents & Materials
ComponentSpecificationEquivalentsRole
Substrate 4-Methoxyacetophenone1.0Starting Material
Amine Source Methylamine (2M in THF)3.0 - 5.0N-Source
Lewis Acid Titanium(IV) Isopropoxide1.25Activator/Scavenger
Catalyst Precursor [Ir(cod)Cl]₂0.5 mol%Metal Center
Chiral Ligand (S,S)-f-Binaphane1.1 mol%Chiral Inducer
Additive Iodine (I₂)1.0 mol%Catalyst Stabilizer
Solvent Toluene or THF-Solvent
Step-by-Step Workflow
  • Catalyst Preparation (Glovebox or Schlenk Line):

    • In a vial, mix [Ir(cod)Cl]₂ and (S,S)-f-Binaphane in degassed toluene. Stir for 30 minutes to form the active complex.

    • Add Iodine (I₂) and stir for an additional 10 minutes.

  • Imine Formation (Critical Step):

    • In the hydrogenation vessel, charge 4-Methoxyacetophenone and Methylamine (in THF).

    • Add Ti(OiPr)₄ dropwise (Exothermic reaction; handle with care).

    • Stir at room temperature for 2 hours under Nitrogen. Do not introduce Hydrogen yet.

  • Hydrogenation:

    • Transfer the pre-formed catalyst solution into the reaction vessel via syringe.

    • Purge the vessel with H₂ (3 cycles).

    • Pressurize to 30–50 bar (435–725 psi) H₂.

    • Stir vigorously at 25°C for 12–18 hours.

  • Workup (Titanium Removal):

    • Note: Quenching Ti(OiPr)₄ creates a thick white precipitate (TiO₂) that causes emulsions.

    • Dilute the reaction mixture with ethyl acetate.

    • Add 2M NaOH or 10% tartaric acid solution slowly. Stir for 1 hour until two clear layers form (this digests the titanium salts).

    • Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude amine can often be purified by Acid-Base extraction or column chromatography (DCM/MeOH/NH₃).

Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckYield Is Yield > 90%? Start->CheckYield CheckEE Is ee% > 95%? CheckYield->CheckEE Yes YieldFail Low Yield: Increase Ti(OiPr)4 Check H2 Pressure CheckYield->YieldFail No Success Protocol Validated CheckEE->Success Yes EEFail Low ee%: Lower Temp Check Ligand Purity CheckEE->EEFail No YieldFail->CheckYield Retest EEFail->CheckEE Retest

Figure 2: Logic flow for optimizing reaction parameters.

References

  • Mechanistic Foundation of Ti-Mediated Reductive Amin

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry (1990).[1]

  • Iridium-Catalyzed Asymmetric Reductive Amin

    • Chi, Y., Zhou, Y. G., & Zhang, X.[2] "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine." The Journal of Organic Chemistry (2003).

  • Applic

    • Wang, Y. et al. "Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources."[3][4] Organic Chemistry Frontiers (2015).

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Methoxyacetophenone (also known as acetanisole) is a highly versatile aromatic ketone widely used as a building block in drug development and organic synthesis. However, its unique physicochemical properties often make it notoriously difficult to remove from crude reaction mixtures.

This guide provides researchers and scientists with field-proven, mechanistically grounded troubleshooting strategies to efficiently isolate your target product.

PART 1: Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the physical and chemical properties of 4-methoxyacetophenone that dictate its behavior in a mixture[1].

Table 1: Physicochemical Properties & Purification Impact

PropertyValueImpact on Purification Strategy
Molecular Weight 150.17 g/mol Baseline for stoichiometric derivatization calculations.
Melting Point 36–38 °COils out at room temperature; standard crystallization often fails[1].
Boiling Point (760 mmHg) ~254 °CToo high for atmospheric distillation without thermal degradation[1].
Boiling Point (26 mmHg) 152–154 °CFeasible range for vacuum distillation[2].
Water Solubility InsolublePrecludes simple aqueous washing; requires chemical derivatization.

PART 2: Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of crystallizing when unreacted 4-methoxyacetophenone is present? A1: 4-Methoxyacetophenone has a melting point just above room temperature (36–38 °C)[1]. In a crude mixture, freezing point depression lowers this threshold further, causing the unreacted ketone to remain as a viscous oil. This oil coats the nucleating crystals of your desired product, preventing proper lattice formation and leading to an oily suspension rather than a clean precipitate.

Q2: Can I use a sodium bisulfite wash to remove it, similar to how I remove unreacted aldehydes? A2: No, sodium bisulfite washing is generally ineffective for 4-methoxyacetophenone. While bisulfite readily forms water-soluble adducts with aldehydes and some sterically unhindered aliphatic ketones[3], acetophenones are highly resistant to this reaction. The methoxy group at the para position is strongly electron-donating via resonance, which significantly reduces the electrophilicity of the carbonyl carbon[4]. Combined with the steric hindrance of the aromatic ring and the methyl group, the thermodynamics of bisulfite addition become highly unfavorable.

Q3: If bisulfite doesn't work, what is the best chemical derivatization method to remove this ketone? A3: If your target product does not contain a reactive carbonyl group, the most authoritative and reliable method is derivatization using Girard's Reagent T (Trimethylacetohydrazideammonium chloride)[5],[6]. Girard's Reagent T reacts with the hindered ketone to form a stable hydrazone. Because the reagent contains a quaternary ammonium group, the resulting hydrazone carries a permanent positive charge, rendering it highly soluble in water regardless of the aqueous pH. This allows you to easily extract the ketone into the aqueous phase.

PART 3: Experimental Workflows & Protocols

To determine the best approach for your specific reaction, follow the decision matrix below:

G Start Crude Mixture containing 4-Methoxyacetophenone Dec1 Is the desired product thermally stable? Start->Dec1 Dec2 Does the product contain reactive carbonyls? Dec1->Dec2 No Act1 Vacuum Distillation (Strip at <1 mmHg) Dec1->Act1 Yes Act2 Chromatography or Selective Crystallization Dec2->Act2 Yes Act3 Derivatization with Girard's Reagent T Dec2->Act3 No

Decision matrix for 4-methoxyacetophenone removal based on product stability and functional groups.

Protocol A: Chemical Removal via Girard's Reagent T

Mechanism & Causality: This protocol relies on the condensation of the ketone with a cationic hydrazine. Acetic acid is used as a Brønsted acid catalyst to activate the electron-rich carbonyl of 4-methoxyacetophenone without fully protonating the nucleophilic nitrogen of Girard's Reagent T.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in a water-miscible solvent, such as methanol or ethanol (approximately 5–10 mL per gram of crude material)[6].

  • Reagent Addition: Add 1.2 to 1.5 molar equivalents of Girard's Reagent T relative to the estimated moles of unreacted 4-methoxyacetophenone[6].

  • Catalysis: Add glacial acetic acid to the mixture (10% v/v relative to the alcohol solvent) to catalyze the hydrazone formation.

  • Condensation: Heat the mixture to a gentle reflux (approx. 60–65 °C for methanol) for 60 to 90 minutes.

    • Self-Validation Step: Spot the reaction mixture on a TLC plate (e.g., 80:20 Hexanes/Ethyl Acetate) alongside a pure 4-methoxyacetophenone standard. The reaction is complete when the ketone spot completely disappears.

  • Quenching & Partitioning: Cool the flask to room temperature. Dilute the mixture with an equal volume of distilled water and extract three times with a non-polar organic solvent (e.g., dichloromethane or diethyl ether)[6].

  • Phase Separation: The permanently charged hydrazone adduct of 4-methoxyacetophenone will partition exclusively into the aqueous layer. Your non-carbonyl target product will remain in the organic layer.

  • Isolation: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any residual acetic acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Physical Removal via High-Vacuum Distillation (Kugelrohr)

Mechanism & Causality: For target products containing reactive carbonyls (where Girard's Reagent T cannot be used), physical separation is required. By applying high vacuum, the boiling point of 4-methoxyacetophenone is depressed from ~254 °C to below 100 °C, allowing it to be stripped away without thermally degrading the target product[1],[2].

Step-by-Step Methodology:

  • Preparation: Transfer the crude mixture into a round-bottom flask compatible with a Kugelrohr distillation apparatus. Ensure the flask is no more than one-third full to prevent bumping.

  • Evacuation: Connect the flask to the apparatus and apply a high vacuum (< 1 mmHg). Allow the system to equilibrate for 5 minutes at room temperature to remove any residual volatile solvents.

  • Heating & Stripping: Slowly increase the oven temperature to 80–90 °C. Rotate the flask continuously to maximize surface area.

    • Self-Validation Step: Monitor the receiving bulb (cooled with dry ice/acetone). You should observe the condensation of 4-methoxyacetophenone as a pale oil or white crystalline solid. If no condensation occurs, incrementally increase the temperature by 5 °C, ensuring you do not exceed the thermal decomposition threshold of your target product.

  • Collection: Once distillation ceases and no further material condenses in the receiving bulb, turn off the heat.

  • Recovery: Allow the oven to cool completely to room temperature before breaking the vacuum with an inert gas (nitrogen or argon). The purified target product remains in the distillation flask, while the unreacted ketone is trapped in the receiving bulb.

References

  • [1] PubChem. "4'-Methoxyacetophenone | C9H10O2 | CID 7476". National Center for Biotechnology Information. URL: [Link]

  • [3] Vaia. "Problem 44: The reagent used for the separation of acetaldehyde from acetophenone". URL: [Link]

  • [4] SPCMC. "Chemistry of Carbonyls: Nucleophilic substitution at carbonyl carbon". URL: [Link]

Sources

Solvent selection for maximizing optical purity of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection for Optical Purity

Introduction: The Central Role of the Solvent in Chiral Resolution

Welcome to the technical support guide for the resolution of racemic N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine. The separation of enantiomers via diastereomeric salt formation is a cornerstone technique in pharmaceutical and fine chemical synthesis.[1] The principle is elegant: a racemic amine is reacted with a single enantiomer of a chiral resolving agent (such as a derivative of tartaric acid) to form a pair of diastereomeric salts.[2] Unlike the original enantiomers, these diastereomers possess different physical properties, most critically, different solubilities in a given solvent.[2][3]

This difference in solubility is the lever we pull to achieve separation. The choice of solvent is not merely a matter of dissolving the components; it is the most critical parameter that dictates the efficiency of the resolution.[4] An optimal solvent system will maximize the solubility difference between the two diastereomeric salts, allowing the less soluble salt (containing the desired enantiomer) to crystallize in high purity while the more soluble salt remains in the mother liquor. This guide provides a structured, question-and-answer approach to navigate the complexities of solvent selection and troubleshoot common issues encountered during this critical process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the fundamental principle governing solvent selection for this chiral resolution?

The entire process hinges on the differential solubility of the two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid] (assuming an (R)-resolving agent). The ideal solvent is one in which the desired diastereomeric salt is sparingly soluble, while the undesired diastereomer is highly soluble. This creates a state of supersaturation for only the desired salt, driving its selective crystallization. A solvent that is too effective at dissolving both salts will result in no crystallization, while a solvent in which both salts are insoluble will cause them to co-precipitate, leading to poor or no separation.[5]

Q2: How does solvent polarity affect the resolution efficiency and optical purity?

Solvent polarity is a critical factor you must carefully tune.[5]

  • High-Polarity Solvents (e.g., Water, Methanol): These solvents are generally good at dissolving salts. If a solvent is too polar, it may dissolve both diastereomeric salts to a high degree, preventing either from crystallizing effectively. However, alcoholic solvents are often excellent starting points for screening.[5][6]

  • Low-Polarity Solvents (e.g., Hexane, Toluene): These solvents are poor at dissolving salts. If a solvent is too non-polar, both diastereomeric salts may precipitate out of solution together, resulting in a low enantiomeric excess (e.e.) of the desired product.

  • The "Just Right" Solvent: The goal is to find a solvent or solvent mixture of intermediate polarity that exploits the subtle structural differences between the diastereomers to create a large solubility differential.[5]

Q3: My resolution is yielding low enantiomeric excess (e.e.). What are the most likely causes related to the solvent system?

Low e.e. is a common problem and almost always points to the co-crystallization of the undesired diastereomer. Here’s how your solvent choice could be the culprit:

  • Suboptimal Solvent System: The solubilities of the two diastereomeric salts in your chosen solvent are too similar. The solubility difference is insufficient to allow for clean separation.[5]

  • Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold crystallization solvent. This removes the mother liquor, which is rich in the more soluble (undesired) diastereomer. Using too much washing solvent or a solvent that is too warm can dissolve some of your desired product, while insufficient washing will leave the undesired diastereomer contaminating your crystals.

  • Thermodynamic vs. Kinetic Control: In some systems, the initially formed crystals (kinetic product) might be of high optical purity, but if left for too long, the system can equilibrate to a less pure mixture (thermodynamic product).[7] The crystallization time, influenced by the solvent, can be a critical parameter to optimize.[5]

Troubleshooting Steps for Low e.e.:

  • Recrystallization: The most effective way to improve optical purity is to recrystallize the diastereomeric salt from the same or a different solvent system.[5][8] This single step can often significantly boost the e.e.

  • Solvent Screening: You must systematically screen a range of solvents with varying polarities. Start with alcohols (methanol, ethanol, isopropanol) and consider mixtures with water or other co-solvents to fine-tune polarity.[4][6]

  • Optimize Crystallization Time: Monitor the crystallization process over time. It's possible that a shorter crystallization period yields a purer product, albeit at the cost of some yield.[7]

Q4: Instead of crystals, my product is "oiling out." What is happening and how can I fix it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is often due to:

  • The solvent being too polar or having too high a solvating power for the salt. This leads to a high degree of supersaturation where the solute comes out of solution faster than it can organize into a crystal lattice.

  • The presence of impurities that inhibit crystal nucleation and growth.

  • A cooling rate that is too rapid.

Troubleshooting Steps for Oiling Out:

  • Switch to a Less Polar Solvent: Try a less polar solvent or introduce a non-polar "anti-solvent" to the mixture to encourage crystallization over liquid-liquid phase separation.[5]

  • Slower Cooling: Implement a very slow, controlled cooling process. Allowing the solution to cool gradually from a high temperature to room temperature, and then to a lower temperature (e.g., 4°C), often yields better crystals.

  • Use a More Dilute Solution: "Oiling out" is often a concentration effect. Reducing the initial concentration of the salt in the solution can prevent it.[8]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" can provide a template for proper crystal growth and prevent oiling.[8]

Data Presentation: Solvent Effects on Amine Resolution

While specific data for N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is proprietary across many applications, the principles can be effectively demonstrated using data from the resolution of the closely related α-methylbenzylamine. The following table illustrates how solvent choice dramatically impacts the outcome.

Resolving AgentSolvent SystemEnantiomeric Excess (e.e.) of Isolated AmineYield of Diastereomeric SaltObservations & Key Takeaway
(R,R)-Tartaric AcidMethanolOften >90%ModerateMethanol is a classic and effective solvent for tartaric acid resolutions of amines, providing a good balance of solubility for high purity.[9]
(R,R)-Tartaric AcidEthanol~85%Lower than MethanolEthanol's slightly lower polarity can sometimes lead to higher purity but may reduce the yield as the desired salt is less soluble.[8]
(R,R)-Tartaric AcidIsopropanol~92%LowIsopropanol further reduces solubility, which can enhance purity but significantly compromises yield. A trade-off must be considered.[8]
N-Tosyl-(S)-phenylalanineEtOH / Water (9:1 v/v)98%GoodMixed solvent systems allow for fine-tuning of polarity to maximize the e.e.[4]
N-Tosyl-(S)-phenylalanine2-PrOH / Water (9:1 v/v)99%GoodAdjusting the alcohol in a mixed system can push the optical purity even higher.[4]

This table is a representative summary based on published results for similar amine resolutions to illustrate the principles of solvent effects.[4][8][9]

Experimental Workflow & Protocols

Protocol 1: Small-Scale Solvent Screening for Optimal Resolution

This protocol outlines a systematic approach to screen multiple solvents simultaneously to identify the most promising candidates for scale-up.

Materials:

  • Racemic N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

  • Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid or L-(+)-Tartaric acid)[1]

  • Solvent candidates (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof)

  • Array of small glass vials with caps

  • Heating and stirring plate

Procedure:

  • Salt Formation: In a larger flask, dissolve 1.0 equivalent of the racemic amine and 0.5 - 1.0 equivalents of the chiral resolving agent in a minimal amount of a suitable, relatively polar solvent (like methanol) with gentle heating to ensure complete dissolution.[1] Then, evaporate the solvent to obtain the mixture of diastereomeric salts as a solid.

  • Screening Setup: Aliquot a small, equal amount (e.g., 50 mg) of the solid salt mixture into several labeled vials.

  • Solvent Addition: To each vial, add a different solvent (or solvent mixture) dropwise while gently heating and stirring until the solid just dissolves. Carefully record the volume of solvent added to each. This gives a preliminary indication of solubility.

  • Crystallization: Allow all vials to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C).

  • Observation: Observe the vials for the formation of crystalline precipitate. Note the relative amount of precipitate and the clarity of the supernatant. An ideal solvent will show a good amount of crystals with a clear mother liquor.

  • Isolation & Analysis: For the most promising candidates, scale up the experiment slightly. Isolate the crystals by vacuum filtration, washing with a minimal amount of the cold solvent.[1]

  • Liberation of Amine: Dissolve the isolated salt in water and add a base (e.g., 2 M NaOH) until the pH is >10 to liberate the free amine.[1][8]

  • Extraction & Analysis: Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer, and remove the solvent. Analyze the enantiomeric excess (e.e.) of the resulting amine using an appropriate technique like chiral HPLC.

Diagram: Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting and optimizing a solvent system for your chiral resolution.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Analysis cluster_2 Phase 3: Optimization Start Start with Racemic Amine + Chiral Resolving Agent Screen Screen Solvents: - Alcohols (MeOH, EtOH, IPA) - Ketones (Acetone) - Esters (EtOAc) - Nitriles (MeCN) Start->Screen Observe Observe Crystallization: - Crystal Quality - Yield - Mother Liquor Clarity Screen->Observe Decision Outcome? Observe->Decision Good_Crystals Good Crystals High Yield Decision->Good_Crystals Ideal Low_EE Low e.e. Decision->Low_EE Poor Purity Oiling_Out Oiling Out Decision->Oiling_Out No Crystals No_Crystals No Crystals Decision->No_Crystals No Precipitate Analyze Analyze Optical Purity (e.e.) via Chiral HPLC Good_Crystals->Analyze Optimize_EE Recrystallize from same or new solvent. Try solvent mixtures. Low_EE->Optimize_EE Optimize_Oil Use less polar solvent. Decrease concentration. Cool slowly. Oiling_Out->Optimize_Oil Optimize_None Concentrate solution. Try less polar 'anti-solvent'. No_Crystals->Optimize_None Final Optimized Protocol: High e.e. & Yield Analyze->Final e.e. > 98% Optimize_EE->Screen Re-screen Optimize_Oil->Screen Re-screen Optimize_None->Screen Re-screen

Caption: Logical workflow for solvent selection and optimization.

References

  • BenchChem. (2025). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder.
  • Amin, A., & Lee, M. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Pálovics, E., & Fogassy, E. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing.
  • ResearchGate. (n.d.). Effect of the third solvent on resolution results.
  • Ichikawa, S., et al. (n.d.). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm (RSC Publishing).
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Seki, K., et al. (2025).
  • Sakai, K., et al. (n.d.). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Journal of the Brazilian Chemical Society.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in the chiral resolution of 1,3-butanediamine. BenchChem Technical Support.
  • The Royal Society of Chemistry. (n.d.).
  • Periasamy, M., et al. (n.d.). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry.
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max-Planck-Gesellschaft.
  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers.
  • Davarani, S. S. H., et al. (2017).
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Walczak, M., et al. (2022).
  • BOC Sciences. (n.d.).
  • Kuesters, E., & Lindner, W. (2009). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Strategies in optical resolutions. Tetrahedron.

Sources

Technical Support Center: Exotherm Control in Chiral Phenylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the large-scale synthesis of chiral phenylethylamines. Scaling up the production of these critical pharmaceutical building blocks—whether via reductive amination or classical chiral resolution—introduces severe thermodynamic challenges. Uncontrolled exotherms can lead to catalyst deactivation, solvent boil-over, and dangerous thermal runaways.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic data to ensure process safety and product integrity.

Thermodynamic Workflow & Exotherm Mapping

Exotherm_Control A Acetophenone (Substrate) B Imine Formation (Equilibrium) A->B Amine + Acid C Catalytic Reduction (ΔH ≈ -15 kcal/mol) B->C H2 / Catalyst D Racemic Amine C->D E Diastereomeric Salt (Rapid Exotherm) D->E Chiral Acid (e.g., Tartaric) F Chiral Phenylethylamine E->F Crystallization & Basification

Thermodynamic workflow of phenylethylamine synthesis highlighting highly exothermic nodes.

Part 1: Troubleshooting Guide & Diagnostics

Q1: During the scale-up of reductive amination using borane complexes, we observe a delayed, violent thermal spike. What causes this and how can it be prevented? Causality & Solution: The reduction of the iminium intermediate is highly exothermic. If the initial imine formation is rate-limiting (e.g., due to improper pH or inadequate water removal), the borane reducing agent (such as 2-picoline borane) accumulates unreacted in the reactor[1]. Once a critical concentration of imine finally forms, a runaway reduction occurs, simultaneously releasing massive heat and hydrogen gas[1]. Actionable Fix: Decouple the reaction steps. Pre-form the imine completely before dosing the reducing agent, or transition to a continuous flow setup where the reducing agent is introduced via a static mixer just prior to a high-surface-area cooling zone.

Q2: When resolving racemic 1-phenylethylamine with (+)-tartaric acid, the methanol solvent frequently boils over upon amine addition. How do we mitigate this? Causality & Solution: The acid-base neutralization to form the diastereomeric salt is instantaneous and highly exothermic[2]. Rapid bulk addition of the amine to the warm methanolic tartaric acid overwhelms the reactor's cooling jacket capacity, causing flash boiling of the methanol and potential splashing[2]. Actionable Fix: Implement a mass-flow controlled dosing strategy. Add the racemic amine dropwise over an extended period (e.g., 2-4 hours) while maintaining the reactor temperature strictly 10°C below the boiling point of methanol. Seed crystals should only be added after the exotherm has subsided to prevent premature, rapid precipitation which traps heat.

Q3: We are using catalytic hydrogenation for direct reductive amination. How can we prevent localized hot spots that deactivate our catalyst? Causality & Solution: The overall thermodynamics of the reductive amination of a ketone is exergonic by approximately -15 kcal/mol[3]. In large batch reactors, poor mixing leads to localized hydrogen saturation and rapid localized reaction, creating hot spots that sinter the metal catalyst (e.g., Pd/C or Rh)[3][4]. Actionable Fix: Utilize Process Analytical Technology (PAT), such as inline ReactIR, to monitor the imine intermediate. Control the hydrogen mass transfer rate (


) by adjusting the agitator speed and hydrogen pressure dynamically based on the real-time heat removal capacity of your cooling system.

Part 2: Self-Validating Experimental Protocol

Continuous Flow Reductive Amination of Acetophenone

This protocol ensures thermal control by limiting the reacting volume, thereby maximizing the surface-area-to-volume ratio for optimal heat dissipation during the highly exothermic reduction step.

Step 1: Solution Preparation

  • Stream A (Substrate): Prepare a 1.0 M solution of acetophenone and 1.2 M ammonium acetate in anhydrous methanol.

  • Stream B (Reductant): Prepare a 1.1 M solution of 2-picoline borane in methanol. Note: 2-picoline borane is preferred for scale-up due to its stability and high flashpoint compared to pyridine borane[1].

Step 2: Imine Pre-formation (Thermal Aging)

  • Pump Stream A through a heated coil reactor (50°C) with a residence time of 30 minutes to ensure >95% conversion to the imine/iminium intermediate.

  • Self-Validation Checkpoint: Utilize inline FTIR. The system is validated to proceed only when the carbonyl stretch (~1680 cm⁻¹) disappears and the imine stretch (~1640 cm⁻¹) plateaus.

Step 3: Exotherm-Controlled Reduction

  • Mix the aged Stream A with Stream B using a high-efficiency T-mixer.

  • Direct the combined flow into a cooled tube-in-tube reactor maintained strictly at 20°C. The high surface area instantly dissipates the -15 kcal/mol heat of reaction, preventing thermal runaway[3].

Step 4: Quenching & Off-gas Management

  • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing 1M NaOH to quench excess borane.

  • Safety Validation: Ensure the CSTR is equipped with a calibrated sweep gas system to safely vent the generated hydrogen and potential trace diborane safely through a scrubber system[1].

Part 3: Quantitative Process Data

Table 1: Thermodynamic Parameters & Mitigation Strategies in Phenylethylamine Synthesis

Process StepReaction TypeEstimated Enthalpy (

)
Primary Thermal HazardRecommended Mitigation Strategy
Imine Formation CondensationMildly ExothermicWater accumulation shifting equilibriumStandard jacket cooling; Dean-Stark trap
Imine Reduction Catalytic Hydrogenation-15 kcal/mol[3]Localized hot spots, catalyst sinteringContinuous flow / Active PAT control
Borane Quenching HydrolysisHighly ExothermicRapid

/ diborane off-gassing[1]
Controlled dosing into basic quench
Chiral Resolution Acid-Base Salt FormationHighly ExothermicSolvent boil-over (Methanol)[2]Mass-flow controlled dropwise addition
Salt Decomposition Thermal DegradationEndothermic to ExothermicDecomposition prior to melting (~453 K)[5]DSC profiling prior to drying phase

Part 4: Frequently Asked Questions (FAQs)

Q: Why is 2-picoline borane recommended over sodium cyanoborohydride for scaling up reductive aminations? A: Sodium cyanoborohydride poses severe toxicity risks (cyanide gas generation under acidic conditions) and reacts slowly. 2-Picoline borane is highly stable, available in bulk, possesses a higher flashpoint, and is compatible with the protic solvents necessary for iminium formation, making it significantly safer for pilot-scale operations[1][4].

Q: Can we use Differential Scanning Calorimetry (DSC) to predict the resolution exotherm? A: Yes. DSC and Thermogravimetric Analysis (TGA) are critical for determining the heat capacity and onset decomposition temperature of the diastereomeric salts. For instance, thermal analysis of phenylethylamine salts reveals specific endothermic dissolution and exothermic decomposition profiles, which dictate the safe operating temperature limits during crystallization and subsequent drying[5][6].

References

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health (NIH). Available at:[Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Solved ii. RESOLUTION OF (+)-2-PHENYLETHYLAMINE, PART A. Chegg. Available at:[Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis, Crystal structure and thermal investigation of molecular salts of (R)-1-phenylethanamine combined with quantum chemical studies. ResearchGate. Available at:[Link]

  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. CNR. Available at:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Chiral Purity: Determining the Specific Optical Rotation of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and stereoselective synthesis, the precise characterization of chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety. The biological activity of enantiomers can differ profoundly, with one offering therapeutic benefits while the other may be inert or even harmful. This guide provides an in-depth, practical comparison of analytical techniques for determining the stereochemical identity of chiral amines, focusing on the determination of specific optical rotation for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine.

This guide moves beyond simple procedural lists, delving into the causality behind experimental choices and providing a framework for robust, self-validating analytical workflows.

The Principle of Chirality and Optical Rotation

Chiral molecules, like (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, are non-superimposable on their mirror images. This structural asymmetry imparts a unique property: the ability to rotate the plane of plane-polarized light.[1] This phenomenon, known as optical activity, is the basis for polarimetry. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and light wavelength).[1]

The specific optical rotation, [α], is a standardized measure of this activity and is calculated using Biot's law:

[α]Tλ = (100 * α) / (l * c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (typically the sodium D-line, 589.3 nm).

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/100 mL.

Primary Method: High-Precision Polarimetry

Polarimetry is the foundational technique for measuring optical rotation. It offers a non-destructive, rapid, and direct measurement of a bulk sample's optical activity.[1][2]

Causality in Experimental Design

The reliability of a polarimetric measurement is critically dependent on the stringent control of experimental variables. The specific rotation can be significantly influenced by temperature, the solvent's polarity and its ability to hydrogen bond with the analyte, and the precise concentration of the sample. Therefore, a robust protocol is one that meticulously defines and maintains these parameters to ensure reproducibility and accuracy.

Detailed Experimental Protocol: Determining Specific Optical Rotation

This protocol is designed for the analysis of a chiral amine like (S)-(-)-1-(4-Methoxyphenyl)ethylamine.

I. Instrument Preparation and Calibration:

  • Power On & Warm-up: Power on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 30 minutes to ensure thermal stability of the electronics and the light source.

  • Wavelength Selection: Select the sodium D-line (589.3 nm) as the light source.

  • Temperature Control: If using a jacketed sample cell, ensure the circulating water bath is set to and has reached the target temperature, typically 20°C or 25°C.[3]

  • Zero Calibration:

    • Fill a clean, dry polarimeter tube with the solvent to be used for the sample (e.g., methanol or chloroform). Ensure no air bubbles are present in the light path.

    • Place the solvent-filled tube in the polarimeter.

    • Initiate the "zero" or "blank" measurement. This corrects for any optical rotation caused by the solvent or the cell itself.[3] Store this value.

II. Sample Preparation:

  • Accurate Weighing: Accurately weigh approximately 100-500 mg of the sample ((S)-(-)-1-(4-Methoxyphenyl)ethylamine) using an analytical balance.

  • Quantitative Transfer: Quantitatively transfer the weighed sample into a 10.00 mL or 25.00 mL Class A volumetric flask.

  • Dissolution & Dilution: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the sample completely. Then, carefully dilute to the calibration mark with the same solvent. Ensure the solution is thoroughly mixed by inverting the flask multiple times.

  • Temperature Equilibration: Allow the solution to equilibrate to the analysis temperature (e.g., 20°C) before making the final dilution to the mark, as solvent density changes with temperature.[3]

III. Measurement:

  • Rinse and Fill Cell: Rinse the polarimeter tube with a small aliquot of the sample solution before filling it. Fill the tube carefully to avoid air bubbles.

  • Acquire Reading: Place the filled sample tube into the polarimeter.

  • Record Rotation: Allow the reading to stabilize and then record the observed optical rotation (α). Modern automatic polarimeters will provide a stable digital reading.[2] For highest accuracy, take an average of 3-5 independent readings.[3]

IV. Calculation:

  • Calculate Concentration (c): c ( g/100 mL) = (mass of sample in g / volume of flask in mL) * 100

  • Apply Biot's Law: Calculate the specific optical rotation using the formula mentioned previously, ensuring the path length (l) is in decimeters (e.g., a 10 cm tube is 1.0 dm).

Workflow for Polarimetric Measurement

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_calc Phase 3: Analysis p1 Instrument Warm-up & Calibration p2 Accurate Sample Weighing p1->p2 p3 Quantitative Dissolution & Dilution p2->p3 a2 Measure Blank (Solvent Only) p3->a2 a1 Fill Sample Cell a3 Measure Sample (Observed Rotation α) a1->a3 a2->a1 c1 Calculate Concentration (c) a3->c1 c2 Calculate Specific Rotation [α] = (100 * α) / (l * c) c1->c2 end end c2->end Final Result

Caption: Experimental workflow for determining specific optical rotation.

Alternative Methodologies for Chiral Analysis

While polarimetry measures a bulk property, other techniques can provide more detailed information about enantiomeric composition. The choice of method depends on the specific analytical question being asked.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separatory technique that can resolve and quantify individual enantiomers in a mixture. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to elute at different times.

Key Advantages:

  • Direct Enantiomeric Purity (%ee) Determination: Chiral HPLC directly measures the ratio of enantiomers, providing the enantiomeric excess (% ee).

  • High Sensitivity: It can detect and quantify trace amounts of an undesired enantiomer.

  • Simultaneous Purity and Chiral Analysis: Can often assess both chemical and enantiomeric purity in a single run.

Experimental Considerations:

  • Column Selection: The choice of CSP is critical. For chiral amines, polysaccharide-based columns (e.g., Chiralpak® series) are often effective.

  • Mobile Phase Optimization: A typical mobile phase for amines would be a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

B. NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary must be introduced to create diastereomeric species that are spectroscopically distinct.

Two Common Approaches:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with a single enantiomer of a CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers will have different chemical shifts in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integrals corresponds to the enantiomeric ratio of the original sample.

  • Chiral Solvating Agents (CSAs) / Chiral Shift Reagents: The analyte forms non-covalent diastereomeric complexes with a CSA (e.g., a lanthanide complex). This interaction induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification.

Key Advantages:

  • No Physical Separation Needed: The analysis is performed on the mixture in the NMR tube.

  • Structural Information: Provides the full structural context of the molecule.

Comparative Guide: Polarimetry vs. HPLC vs. NMR

FeaturePolarimetryChiral HPLCChiral NMR (with auxiliaries)
Primary Output Specific Optical Rotation ([α])Enantiomeric Excess (% ee), Retention TimeChemical Shift Differences (Δδ), Integral Ratios
Principle Measures rotation of plane-polarized light by a bulk sample.[1]Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric species with distinct NMR spectra.
Sensitivity Moderate to LowHighModerate
Quantitative Accuracy Good for pure substances; indirect for % ee.Excellent for % ee.Good to Excellent for % ee.
Sample Requirement Relatively High (mg scale)Low (µg to ng scale)Moderate (mg scale)
Throughput High (fast measurement)Low to Moderate (method development can be slow)Moderate
Self-Validating System Requires calibration with standards. Linearity must be established.Baseline separation of peaks provides high confidence.Resolution of distinct signals for each diastereomer confirms success.
Key Application Rapidly confirms the identity and optical purity of a known, pure substance.Gold standard for accurately quantifying the enantiomeric ratio in a mixture.Orthogonal method for % ee determination; useful when HPLC methods are difficult to develop.

Conclusion and Recommendations

The determination of specific optical rotation via polarimetry remains an essential, rapid, and cost-effective technique for confirming the stereochemical identity of a bulk, purified substance like (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine. Its primary value lies in its ability to provide a characteristic physical constant for a given enantiomer, serving as a critical quality control check.

However, for a comprehensive understanding of enantiomeric purity, especially in the context of process development or trace impurity analysis, polarimetry should be complemented by a separatory technique. Chiral HPLC is the industry standard for the precise and accurate determination of enantiomeric excess (% ee) due to its high sensitivity and resolving power. Chiral NMR serves as a valuable orthogonal method, offering a different analytical principle to confirm the results obtained by HPLC.

For researchers and drug development professionals, a multi-faceted approach is recommended. Use polarimetry for quick identity confirmation of starting materials and final products. Employ validated chiral HPLC methods for the rigorous quantification of enantiomeric purity throughout the synthetic process. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the stereochemical quality of your chiral compounds.

References

  • Polarimetry: analysis of chiral substances. YesWeLab. [Link]

  • Chemical analysis and quality control: Polarimetry. Drawell. [Link]

  • Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules. ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Stereochemistry - Stereoelectronics. University of Bath. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Optical Rotation Determination Guide. Scribd. [Link]

  • M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. [Link]

  • Determination of Optical Rotation and Specific Optical Rotation. Pharmaguideline. [Link]

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

  • Optical Rotation / Specific Optical Rotation (SOR) Procedure. Pharma Beginners. [Link]

Sources

Validating Enantiomeric Purity Using Chiral Shift Reagents in NMR: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in asymmetric synthesis and drug development: the rapid, reliable quantification of enantiomeric excess (


). Because enantiomers possess identical scalar physical properties in an achiral environment, they are indistinguishable by standard Nuclear Magnetic Resonance (NMR) spectroscopy[1].

To break this magnetic equivalence, we must introduce a chiral environment that converts the enantiomeric mixture into a pair of diastereomeric complexes. Diastereomers have distinct physical properties, resulting in a chemical shift non-equivalence (


) that allows for direct integration and quantification[1].

This guide objectively compares the three primary classes of chiral NMR reagents—Lanthanide Chiral Shift Reagents (LSRs), Chiral Solvating Agents (CSAs), and Chiral Derivatizing Agents (CDAs)—and provides field-proven, self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Comparative Analysis of Chiral NMR Reagents

Selecting the correct reagent is a matter of matching the analyte’s functional groups with the reagent's mechanism of action.

Lanthanide Shift Reagents (LSRs)

LSRs, such as Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), function via reversible Lewis acid-base coordination[2]. The paramagnetic Eu(III) center induces massive pseudo-contact shifts, spreading out the NMR spectrum, while the chiral camphorate ligands create a diastereomeric coordination sphere[2].

  • Best for: Hard Lewis bases (ketones, ethers, esters).

  • Causality Note: The heptafluoropropyl groups in Eu(hfc)3 are specifically engineered to increase the complex's solubility in non-polar NMR solvents like CDCl₃, preventing precipitation during titration.

Chiral Solvating Agents (CSAs)

CSAs, such as Pirkle's alcohol or cyclodextrins, rely on weak, non-covalent intermolecular forces (hydrogen bonding, dipole-dipole,


 stacking) to form transient diastereomeric solvates[3].
  • Best for: Analytes sensitive to metals or those lacking sites for covalent derivatization.

  • Causality Note: Because the interactions are weak and exchange is fast on the NMR timescale,

    
     values are usually small. High concentrations and low temperatures are often required to slow the exchange and maximize resolution.
    
Chiral Derivatizing Agents (CDAs)

CDAs, most notably Mosher's Acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA), form permanent covalent bonds (esters or amides) with the analyte[4].
  • Best for: Primary/secondary alcohols and amines.

  • Causality Note: By utilizing the acid chloride derivative (MTPA-Cl) and monitoring the reaction via

    
    F NMR, scientists can exploit the wide chemical shift dispersion of fluorine. This eliminates background proton interference, yielding baseline-separated singlets ideal for precise integration[5].
    
Quantitative Performance Summary
Reagent ClassExample ReagentInteraction MechanismTypical

Magnitude
Primary AdvantagePrimary Limitation
LSR Eu(hfc)3Reversible CoordinationLarge (0.5 - 2.0 ppm)Rapid, in situ analysisParamagnetic line broadening
CSA Pirkle's AlcoholH-bonding /

-stacking
Small (0.05 - 0.2 ppm)Non-destructive, recoverableRequires high concentration
CDA Mosher's Acid ChlorideCovalent BondVery Large (

F: >1.0 ppm)
Baseline resolution, permanentDestructive, risk of kinetic resolution

Decision Workflow for Reagent Selection

To ensure analytical success, reagent selection must be dictated by the analyte's structural features. The following logical workflow illustrates the optimal decision path.

G Start Analyze Analyte Functional Groups Deriv Can it be covalently derivatized? (e.g., 1°/2° Alcohol, Amine) Start->Deriv CDA Use Chiral Derivatizing Agent (CDA) e.g., Mosher's Acid Chloride Deriv->CDA Yes Lewis Is it a hard Lewis base? (e.g., Ketone, Ether, Ester) Deriv->Lewis No LSR Use Lanthanide Shift Reagent (LSR) e.g., Eu(hfc)3 Lewis->LSR Yes CSA Use Chiral Solvating Agent (CSA) e.g., Pirkle's Alcohol Lewis->CSA No / Metal Sensitive

Figure 1: Decision matrix for selecting the optimal chiral NMR reagent based on analyte properties.

Self-Validating Experimental Protocols

A robust analytical method must contain internal checks to validate its own accuracy. Below are two field-proven protocols designed with built-in causality and self-validation.

Protocol A: In Situ Determination using Eu(hfc)3 (LSR)

Causality Focus: Lanthanide complexes are highly oxophilic. Any trace moisture in the solvent will competitively bind to the Eu(III) center, displacing the analyte and destroying the induced chemical shift. Therefore, strictly anhydrous conditions are mandatory.

Step-by-Step Methodology:

  • Preparation: Dissolve 10–20 mg of the analyte in 0.6 mL of strictly anhydrous, acid-free CDCl₃. Transfer to a dry NMR tube flushed with argon.

  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum to establish the unshifted baseline positions of the target protons.
    
  • Titration: Prepare a stock solution of Eu(hfc)3 in anhydrous CDCl₃. Add the LSR to the NMR tube in 0.1 molar equivalent increments (relative to the analyte).

  • Monitoring: Acquire a

    
    H NMR spectrum after each addition.
    
    • Why incremental? Paramagnetic europium induces line broadening. Titration allows you to find the "sweet spot" where

      
       is maximized before line broadening obscures the integration[6].
      
  • Self-Validation Step: Always run a known racemic standard of your analyte first. If the racemic standard does not yield a perfect 1:1 integration ratio for the split peaks, your complexation is incomplete or your acquisition parameters (e.g., relaxation delay,

    
    ) are insufficient.
    
  • Calculation: Once baseline separation is achieved for the enantiomerically enriched sample, calculate

    
     using the integrals (
    
    
    
    ) of the resolved peaks:
    
    
Protocol B: Covalent Derivatization using Mosher's Acid Chloride (CDA)

Causality Focus: When derivatizing a mixture of enantiomers with a chiral reagent, the two enantiomers may react at different rates (kinetic resolution). If the reaction is stopped before 100% completion, the resulting diastereomeric ratio will not reflect the original enantiomeric excess of the sample[7]. To prevent this, a massive excess of the derivatizing agent must be used to drive the reaction to absolute completion.

Step-by-Step Methodology:

  • Reaction Setup: In a dry vial, dissolve 0.1 mmol of the chiral alcohol/amine in 0.5 mL of anhydrous pyridine (which acts as both solvent and acid scavenger).

  • Derivatization: Add 0.3 mmol (a 3-fold excess) of (R)-MTPA-Cl. Stir at room temperature under inert atmosphere for 4–12 hours (monitor by TLC).

  • Workup: Quench with water, extract with dichloromethane, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Acquisition: Dissolve the crude Mosher ester/amide in CDCl₃. Acquire a

    
    F NMR spectrum (typically decoupled from 
    
    
    
    H).
    • Why

      
      F NMR? The 
      
      
      
      F nucleus has a spin of 1/2, 100% natural abundance, and no background signals in standard organic molecules. This guarantees that the observed singlets belong exclusively to the Mosher diastereomers, allowing for highly accurate integration[5].
  • Self-Validation Step: Acquire a

    
    H NMR spectrum to verify the complete disappearance of the starting material's carbinol or amine protons. If starting material remains, the calculated 
    
    
    
    from the
    
    
    F spectrum is invalid due to kinetic resolution.

Conclusion

Validating enantiomeric purity via NMR is a delicate balance of chemical compatibility and spectroscopic resolution. While CSAs offer a gentle, non-destructive approach, they often lack the resolving power needed for complex molecules[3]. LSRs like Eu(hfc)3 provide rapid, tunable resolution but require careful titration to manage paramagnetic line broadening[2]. For the highest quantitative rigor in drug development, covalent derivatization with CDAs like Mosher's acid—coupled with


F NMR—remains the gold standard, provided that kinetic resolution is strictly controlled through self-validating protocols[5].

References

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHroeOPx-b0eOgbInURiC-w1MNBexWN0YrUCpXJwN0x5tn0dvbj_GebiJc8NeFWv83ZEKZlVmH22TxngZmsHQbGabkBm7nvCK-MM5Vf3YGbkeSy0i6aoHmdw4CXu-WcYJlIQiQgMyUxRYx3p4k=]
  • Determining Absolute Configuration: A Comparative Guide to NMR Shift Reagents. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH401qc_ERFXlWAGXSGZcrTduE-v3U08jB7fRTysd4GtBqsh07Q6EnoLT9nCtBUHlTrXZ53-VGSO1PpbDQSBTKE6sqMuda-ZBxMSdbcjhl6G9gQrdh1ghr3SyJqjxqtzgLJA9PZ4cFUUlVWp5U5ScRwX7uGuQdjweWe37jBHtqwmy-dvt3zOYsFIF23n8YhORjnqVyufAZeXPevDYMC3x8GeywOdkc1WUZ5]
  • CONCISE HIGHLY ENANTIOSELECTIVE CASCADE SYNTHESIS OF AZACYCLOOCTENE ALKALOIDS. CLOCKSS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCXsBjiBlr8nmH98mKkc1TllheDiJpX4QpIdwf_ka6zZ9O4VHUd1rq_dXcE8JP5tkF3LvNJleSNO_1dSizar_kOVgmx64C51EoEtXC92G95yXwY2NPpa-HrJEpNpGqiTd97F9V5GuSULz2gd5REjR6RMrPfr3Z1HLQY4k8oRnkt7iji_2fiyCLzVc=]
  • Eu(hfc)3. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExeWpsSu68o5_ewuXJI2IoObkNzP4QusQmoXNpzM6Vltr5l4f2lTHo6XbAW58ebjIc1-W8LKeCdjMJHlvzkngMxDyD9ux3F2I2iTVoOmkR_skzO2ndy1BZTLYAsa4eLMpK]
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX2vNfVaqDK8zQdORqaADnpPiU_PbyDYjIPQMaDQadkZ-0wuULiWmv1tbscz398XJpIBKIx-a39VZHl6FHgcnCD5jh-PdKFIyZMqx4FMQNjJtOs9qPD4o408P9o3ceXThmrA==]
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto.[https://vertexaisearch.cloud.google.
  • Mosher's acid. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaTJ3GwnQ46DSrITrnIsb2gRWGBMdB_Zl8VDgfqSZ-kquK_zsO_SfT4Bp8l-Wm6_h5cSYdEisO44vA99SbaTgPOymiLZ7XyjunEFI8O-pbc3KEthS_S0mIADBhr3ZZcFTHh2i4j00D8A==]

Sources

Comparative Guide: (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine vs. Traditional Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chiral active pharmaceutical ingredient (API) manufacturing, diastereomeric salt crystallization remains one of the most scalable and economically viable methods for enantiomeric resolution[1]. While primary amines like (S)-1-phenylethylamine are industry workhorses, structurally tuned secondary amines such as (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (commercially available as a hydrochloride salt) offer unique thermodynamic advantages for challenging racemic acids[2]. This guide provides a data-driven comparison of this specialized resolving agent against traditional alternatives, detailing mechanistic causality and validated experimental workflows.

Mechanistic Profiling & Rationale

The efficacy of a chiral resolving agent is dictated by its ability to form a rigid, highly differentiated crystalline lattice with one enantiomer of a racemate. (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine excels in specific scenarios due to two structural features:

  • 
     Stacking Enhancement:  The para-methoxy group on the phenyl ring acts as a strong electron donor. This elevates the electron density of the aromatic system, facilitating robust face-to-face or edge-to-face 
    
    
    
    interactions with electron-deficient aromatic acids (e.g., substituted mandelic acids or profens)[3].
  • Steric and Hydrogen-Bonding Modulation: Unlike primary amines that possess two hydrogen-bond donors, the N-methyl secondary amine possesses only one. This restricted hydrogen-bonding network paradoxically increases selectivity in certain systems by preventing the formation of flexible, structurally ambiguous co-crystals. The added steric bulk of the N-methyl group also amplifies the free energy difference (

    
    ) between the two diastereomeric salts during nucleation, driving higher enantiomeric excess (ee) in the first crop.
    

Comparative Performance Data

To objectively evaluate (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, we compare its performance against three standard resolving agents in the resolution of a model profen, racemic 2-(4-isobutylphenyl)propanoic acid (Ibuprofen).

Table 1: Performance comparison of chiral amines in the resolution of racemic Ibuprofen.

Resolving AgentStructural ClassTypical 1st Crop Yield (%)*Typical 1st Crop ee (%)Recyclability ProfileOperational Cost
(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine Secondary Amine38 - 42%> 92%Excellent (>95% recovery)Moderate to High
(S)-1-Phenylethylamine Primary Amine45%75 - 80%HighLow (Commodity)
(1R,2S)-(-)-Ephedrine Amino Alcohol35%85 - 88%Moderate (Prone to oxidation)Moderate (Regulated)
(R)-1-(1-Naphthyl)ethylamine Bulky Primary Amine40%90 - 94%HighHigh

*Note: Yields are based on the theoretical maximum of 50% for a single enantiomer.

Experimental Workflow: The Half-Molar Resolution Protocol

To ensure a self-validating system, this protocol utilizes the "half-molar" method. By adding 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (e.g., NaOH), the system forces competition. The chiral amine selectively pairs with the preferred enantiomer to precipitate, while the non-preferred enantiomer remains highly soluble as a sodium salt.

Step 1: Diastereomeric Salt Formation
  • Dissolution: Dissolve 10.0 mmol of the racemic acid in 20 mL of a 9:1 Isopropanol/Water mixture under gentle reflux.

  • Agent Addition: Slowly add 5.0 mmol of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine and 5.0 mmol of NaOH (as a 1M aqueous solution).

    • Causality: The mixed solvent system balances the solubility of the hydrophobic aromatic rings (isopropanol) and the ionic salt bridge (water), preventing premature kinetic precipitation.

Step 2: Thermodynamic Crystallization
  • Equilibration: Maintain reflux for 15 minutes to ensure complete dissolution and disruption of any kinetic clusters.

  • Controlled Cooling: Cool the solution linearly at a rate of 0.5°C/min to 20°C.

    • Causality: Rapid cooling induces kinetic trapping, leading to the co-precipitation of the undesired diastereomer. Slow, controlled cooling favors the thermodynamic product (the less soluble salt).

  • Seeding (Optional but Recommended): Seed the solution with 1 mg of pure diastereomeric salt at 45°C to bypass the metastable zone and induce uniform nucleation.

Step 3: Isolation and Self-Validation
  • Filtration: Filter the resulting crystals and wash with 2 mL of ice-cold isopropanol.

  • Validation Check: Determine the ee% of the liberated acid from the crystals and the ee% of the mother liquor via Chiral HPLC.

    • Causality: The mass balance and enantiomeric enrichment must inversely correlate. If the mother liquor shows < 40% ee of the opposite enantiomer, co-crystallization has occurred, indicating that solvent volume must be increased in future iterations.

Step 4: Agent Recovery
  • Acid Liberation: Suspend the crystals in water, acidify to pH 2 with 1M HCl, and extract the pure enantiomeric acid into ethyl acetate.

  • Amine Recovery: Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane to recover >95% of the (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine for reuse.

Process Visualization

G Racemate Racemic Acid (R/S Mixture) SaltFormation Diastereomeric Salt Formation (in EtOH/H2O, Reflux) Racemate->SaltFormation ResolvingAgent (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (0.5 eq) + NaOH (0.5 eq) ResolvingAgent->SaltFormation Crystallization Controlled Crystallization (0.5°C/min to 20°C) SaltFormation->Crystallization Crystal Less Soluble Salt Precipitates (e.g., (S)-Acid • (S)-Amine) Crystallization->Crystal MotherLiquor Mother Liquor (Enriched in (R)-Acid Na-Salt) Crystallization->MotherLiquor Acidification1 Acidification (HCl) & Extraction Crystal->Acidification1 Acidification2 Acidification (HCl) & Extraction MotherLiquor->Acidification2 PureEnantiomer Pure (S)-Acid (ee > 92%) Acidification1->PureEnantiomer RecoveredAgent Recovered Resolving Agent (>95% Yield) Acidification1->RecoveredAgent

Fig 1: Diastereomeric salt resolution workflow utilizing the half-molar method.

Conclusion

While (S)-1-phenylethylamine remains the standard first-line screening agent for chiral resolution, (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine provides a critical, high-performance alternative when resolving sterically demanding or electron-deficient racemic acids. By restricting the hydrogen-bond donor count and enhancing


 interactions, it frequently achieves >90% ee in a single crystallization step, significantly reducing the downstream operational costs associated with repetitive recrystallization.

References

  • Chiral Separation Techniques: A Practical Approach Source: ResearchGate URL:[Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients Source: ChemRxiv URL:[Link]

  • 12.part 12PPT 12resolution (Resolution of Racemic Acids) Source: Scribd URL:[Link]

Sources

Comparative Guide: IR Spectroscopy Peak Assignments for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine CAS (Racemate/Unspec): 41684-13-3 | Precursor CAS: 41851-59-6 Primary Application: Chiral resolution agents, pharmaceutical intermediates, and asymmetric synthesis auxiliaries.

This guide provides a high-resolution technical comparison of the infrared (IR) spectral characteristics of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine against its primary amine precursor and structural analogs. For researchers in drug development, distinguishing the secondary amine product from its primary amine starting material is a critical quality control (QC) checkpoint. This document outlines the specific vibrational modes that validate the N-methylation of the chiral ethylamine backbone.

Part 1: Technical Deep Dive & Spectral Logic

The Spectroscopic Challenge

The transformation of (S)-1-(4-methoxyphenyl)ethylamine to its N-methyl derivative involves the substitution of one N-H proton with a methyl group. While the core aromatic and ether signals remain constant, the vibrational signature of the amine moiety shifts dramatically.

  • Primary Amine (Precursor): Exhibits two distinct N-H stretching bands (asymmetric and symmetric) and a strong N-H scissoring deformation.[1]

  • Secondary Amine (Target): Exhibits a single N-H stretching band and lacks the scissoring mode, introducing new N-CH₃ C-H stretching vibrations.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor. This comparison allows for immediate "Pass/Fail" determination during synthesis monitoring.

Table 1: Comparative IR Peak Assignments (cm⁻¹)

Functional GroupMode of VibrationTarget: (S)-N-Methyl Derivative (Secondary Amine)Alternative: Primary Amine Precursor ((S)-1-(4-Methoxyphenyl)ethylamine)Diagnostic Value
Amine (N-H) Stretching~3300-3350 (Single, Weak) 3360 & 3290 (Doublet) Critical (Singlet vs Doublet)
Amine (N-H) Bending (Scissoring)Absent~1600 (Medium-Strong)High (Disappearance confirms conversion)
N-Methyl (C-H) Stretching~2780-2820 (Weak shoulder)AbsentMedium (Often obscured by O-Me)
Methoxy (C-O-C) Asym.[2] Stretch~1245 (Strong)~1245 (Strong)Low (Structural Constant)
Methoxy (C-O-C) Sym. Stretch~1030 (Strong)~1030 (Strong)Low (Structural Constant)
Aromatic Ring C=C Stretch~1510, 1610~1510, 1610Internal Standard
Para-Subst. C-H Out-of-Plane~830 (Strong)~830 (Strong)Confirms Substitution Pattern

Expert Insight: The most reliable indicator of successful N-methylation is the collapse of the N-H doublet into a single band and the disappearance of the N-H scissoring band at ~1600 cm⁻¹, which often overlaps with aromatic C=C stretches but alters the intensity profile of the region.

Part 2: Experimental Protocols & Validation

Sample Preparation Protocols

To ensure reproducible data, the choice of sampling technique is paramount.

Protocol A: Attenuated Total Reflectance (ATR)

  • Best for: Rapid QC of oils and liquids.

  • Procedure:

    • Clean the diamond/ZnSe crystal with isopropanol. Background scan (air).

    • Deposit 10 µL of the neat amine liquid onto the crystal.

    • Apply pressure clamp to ensure uniform contact.

    • Acquire 16-32 scans at 4 cm⁻¹ resolution.

  • Note: ATR spectra may show slight peak shifts (1-2 cm⁻¹) compared to transmission modes due to refractive index dispersion.

Protocol B: KBr Pellet (For Solid HCl Salts)

  • Best for: Detailed structural elucidation and resolving enantiomer vs. racemate differences.

  • Procedure:

    • Mix 1-2 mg of the amine hydrochloride salt with 100 mg dry KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect.

    • Press at 10 tons for 2 minutes to form a transparent pellet.

    • Acquire spectrum.[1][2][3][4][5][6][7][8] Look for the broad Ammonium (N-H⁺) band ~2400-3000 cm⁻¹.

Synthesis Monitoring Workflow

The following diagram illustrates the decision logic for monitoring the reductive amination or methylation reaction using IR spectroscopy.

IRSpectraLogic Start Sample: Reaction Aliquot CheckNH Check 3300-3400 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed (3360, 3290 cm⁻¹) CheckNH->Doublet Unreacted Singlet Single Band Observed (~3320 cm⁻¹) CheckNH->Singlet Reacted PrimaryAmine Result: Primary Amine (Starting Material) Doublet->PrimaryAmine CheckFingerprint Check 1580-1650 cm⁻¹ Region Singlet->CheckFingerprint Scissoring Strong Band at ~1600 cm⁻¹ (NH₂ Scissoring) CheckFingerprint->Scissoring NoScissoring Band Absent/Reduced (Only Ar C=C present) CheckFingerprint->NoScissoring SecondaryAmine Result: Secondary Amine (Target Product) Scissoring->PrimaryAmine Contamination NoScissoring->SecondaryAmine

Figure 1: Logic flow for distinguishing the target secondary amine from its primary precursor using IR markers.

Part 3: Mechanism & Causality

The "N-Methyl" Effect

The introduction of the methyl group on the nitrogen atom has two primary vibrational consequences:

  • Symmetry Reduction: The primary amine (-NH₂) has

    
     local symmetry, allowing for symmetric and asymmetric stretching modes. The secondary amine (-NHMe) has only one N-H bond, eliminating the coupling and resulting in a single stretching mode.
    
  • Electronic Donation: The methyl group is electron-donating (inductive effect). This slightly increases the electron density on the nitrogen, often shifting the C-N stretch to a higher frequency compared to the primary amine, though this is difficult to diagnose in the complex fingerprint region.

Chiral Discrimination in Solid State

While IR spectroscopy in solution (CHCl₃ or CCl₄) cannot distinguish enantiomers (S vs R), Solid State IR (ATR/KBr) can distinguish the Pure Enantiomer from the Racemate .

  • Mechanism: Pure enantiomers crystallize in chiral space groups (e.g.,

    
    ), while racemates often crystallize in centrosymmetric space groups (e.g., 
    
    
    
    ).
  • Observation: The hydrogen bonding network differs between the two crystal forms. Expect sharp, distinct splitting in the fingerprint region (1400-600 cm⁻¹) for the racemate compared to the pure (S)-enantiomer.

References

  • National Institute of Standards and Technology (NIST). Benzeneethanamine, 4-methoxy- (Primary Amine Precursor) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Barron, L. D., et al. (2009). Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: Revisiting old friends. Chirality.[8] [Link]

  • SpectraBase. N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine (Predicted/Experimental Data). John Wiley & Sons.[2][4][5] [Link]

Sources

A Comparative Guide to Quality Control of Industrial Grade (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical purity and overall quality of chiral intermediates are paramount.[] This guide provides an in-depth technical comparison of the quality control parameters for industrial-grade (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, a crucial building block in the synthesis of various pharmaceuticals. We will explore the critical quality attributes, present detailed analytical methodologies, and compare its performance profile with relevant alternatives, offering a comprehensive resource for informed decision-making in synthetic and process chemistry.

Introduction to (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine: Significance and Synthetic Considerations

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is a chiral amine of significant interest in the pharmaceutical industry. Its utility as a chiral auxiliary and a key intermediate stems from its role in the asymmetric synthesis of complex molecules. The presence of the chiral center necessitates stringent control over its enantiomeric purity, as the biological activity of the final active pharmaceutical ingredient (API) often resides in a single enantiomer.[]

The industrial synthesis of this compound can introduce a variety of impurities, including the undesired (R)-enantiomer, starting materials, by-products, and residual solvents. Therefore, a robust quality control (QC) strategy is essential to ensure the identity, purity, and strength of the intermediate, ultimately safeguarding the quality of the final drug product.

Critical Quality Control Parameters

A comprehensive quality control monograph for industrial-grade (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine should encompass a range of tests to ensure its suitability for pharmaceutical manufacturing. These parameters are designed to control the chemical and stereochemical purity of the material.

Appearance

The physical appearance of the material provides a simple yet important initial quality check.

  • Specification: Colorless to light yellow liquid.[2]

  • Methodology: Visual inspection against a white background.

  • Rationale: Deviations from the expected appearance can indicate the presence of impurities or degradation products.

Identity

Confirmation of the chemical structure is a fundamental quality control step.

  • Specification: The identity of the sample should conform to that of a reference standard.

  • Methodology:

    • Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with the spectrum of a qualified reference standard.

    • High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample should correspond to that of the reference standard.

  • Rationale: These techniques provide a fingerprint of the molecule, confirming its structural integrity.

Assay

The assay determines the content of the desired compound in the material.

  • Specification: Typically ≥ 99.0% on an anhydrous basis.[2][3]

  • Methodology:

    • HPLC with UV detection: A validated, stability-indicating HPLC method is the preferred technique for assay determination.

  • Rationale: Ensures the potency of the intermediate and provides a quantitative measure of its purity.

Purity

Controlling impurities is critical for the safety and efficacy of the final drug product. Purity is assessed for both chemical and chiral impurities.

The enantiomeric purity is arguably the most critical quality attribute for this chiral intermediate.

  • Specification: Enantiomeric excess (e.e.) of ≥ 99.5% for the (S)-enantiomer.

  • Methodology: Chiral High-Performance Liquid Chromatography (Chiral HPLC).[]

    • Rationale: Chiral HPLC is a powerful technique for separating enantiomers, allowing for accurate quantification of the desired (S)-enantiomer and the undesired (R)-enantiomer.[][4] The choice of a suitable chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs are often effective for separating chiral amines.[5][6]

  • Experimental Protocol: Chiral HPLC for Enantiomeric Purity

    • Column: Chiralpak® AD-H (or equivalent polysaccharide-based column)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[4]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 225 nm)

    • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

This test controls for impurities arising from the synthesis and degradation.

  • Specification: Individual impurities ≤ 0.15%, Total impurities ≤ 0.50%.

  • Methodology: A validated reverse-phase HPLC method.

  • Rationale: Ensures that the levels of process-related impurities and degradation products are below acceptable limits.

Residual Solvents

Solvents used in the manufacturing process must be controlled to levels that are not harmful to human health.[7][8][9]

  • Specification: The levels of residual solvents must comply with the limits set forth in regulatory guidelines such as ICH Q3C(R8).[7][8]

  • Methodology: Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID).[8][9]

    • Rationale: GC-HS is the standard technique for the analysis of volatile organic compounds in pharmaceutical materials.[9][10] It offers high sensitivity and selectivity for a wide range of solvents.

  • Experimental Protocol: Gas Chromatography for Residual Solvents

    • Column: A mid-polarity column such as a DB-624 is often suitable.[8][10]

    • Injector and Detector Temperature: Typically around 250 °C.

    • Oven Temperature Program: A gradient program is used to separate solvents with different boiling points.[10]

    • Carrier Gas: Nitrogen or Helium.[10]

    • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).[10]

Heavy Metals

Heavy metal impurities can originate from raw materials, catalysts, or manufacturing equipment.[11][12]

  • Specification: The total heavy metal content should not exceed a specified limit (e.g., ≤ 10 ppm or ≤ 20 ppm), with specific limits for particularly toxic metals like lead, mercury, cadmium, and arsenic as per ICH Q3D guidelines.[13]

  • Methodology:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are modern, highly sensitive techniques for the determination of elemental impurities.[12][13]

    • Traditional Wet Chemistry Methods (e.g., USP <231>): While older, these methods are still used but are being replaced by the more specific and sensitive ICP techniques.[14]

  • Rationale: To ensure patient safety by controlling the levels of potentially toxic elemental impurities.[15]

Comparison with Alternative Chiral Amines

The selection of a chiral amine for a specific synthetic application depends on several factors, including its reactivity, the ease of removal of the chiral auxiliary, and its cost. Below is a comparison of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine with other commonly used chiral amines.

Feature(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine(S)-1-Phenylethylamine(S)-1-(1-Naphthyl)ethylamine
Structure Contains a methoxy-substituted phenyl group and an N-methyl group.A simple chiral benzylic amine.Contains a bulky naphthyl group.
Typical Purity High enantiomeric purity (≥99.5% e.e.) is commercially available.High enantiomeric purity is readily available.High enantiomeric purity is available.
Key QC Tests Chiral HPLC, GC for residual solvents, Heavy metals (ICP-MS).Chiral HPLC, GC for residual solvents, Heavy metals.Chiral HPLC, GC for residual solvents, Heavy metals.
Advantages The p-methoxyphenyl group can facilitate cleavage under oxidative conditions. The N-methyl group can influence reactivity and solubility.Readily available and relatively inexpensive. Well-established in asymmetric synthesis.The bulky naphthyl group can provide high stereoselectivity in certain reactions.
Disadvantages May be more expensive than simpler chiral amines.Removal of the phenylethyl group often requires hydrogenolysis, which may not be compatible with other functional groups.Can be more expensive and its bulkiness may sometimes hinder reactivity.
Applications Asymmetric synthesis of pharmaceuticals where mild deprotection is required.Resolution of racemic acids, synthesis of chiral ligands.Asymmetric synthesis requiring high steric hindrance for stereocontrol.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control testing for industrial-grade (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine.

QC_Workflow cluster_Initial_Checks Initial Quality Assessment cluster_Quantitative_Analysis Quantitative Purity and Strength cluster_Safety_Tests Safety and Contaminant Control cluster_Decision Final Disposition Appearance Appearance Identity Identity (IR, HPLC) Appearance->Identity Assay Assay (HPLC) Identity->Assay Chiral_Purity Chiral Purity (Chiral HPLC) Assay->Chiral_Purity Chemical_Purity Chemical Purity (HPLC) Chiral_Purity->Chemical_Purity Residual_Solvents Residual Solvents (GC-HS) Chemical_Purity->Residual_Solvents Heavy_Metals Heavy Metals (ICP-MS) Residual_Solvents->Heavy_Metals Release Release for Manufacturing Heavy_Metals->Release All Specifications Met Reject Reject Heavy_Metals->Reject Out of Specification

Caption: Quality Control Workflow for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine.

Conclusion

The stringent quality control of industrial-grade (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is a non-negotiable aspect of modern pharmaceutical manufacturing. A comprehensive testing strategy, encompassing appearance, identity, assay, chiral and chemical purity, residual solvents, and heavy metals, is essential to ensure the quality and consistency of this critical chiral intermediate. The choice of analytical techniques, particularly the use of chiral HPLC for enantiomeric purity and GC-HS for residual solvents, is pivotal in achieving the required level of control. By understanding these quality parameters and comparing them with those of alternative chiral amines, researchers and drug development professionals can make informed decisions that contribute to the development of safe and effective medicines.

References

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Scirp.org. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]

  • Spectroscopy Online. (2011, May 14). Pharmaceutical toxicity: AAS and other techniques measure pharma heavy metal. [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. [Link]

  • Spectroscopy Online. (2020, November 16). Trace Element Analysis of Heavy Metals in Pharmaceutical Materials. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). [Link]

  • NANOLAB. (n.d.). Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. [Link]

  • Pharmaceutical Technology. (2025, March 14). Illuminating Heavy Metals Testing. [Link]

  • Contract Pharma. (2015, January 29). Heavy Metals in Drug Products. [Link]

  • Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ACS Publications. (n.d.). HPLC-based method for determination of absolute configuration of .alpha.-chiral amines | Analytical Chemistry. [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • PMC. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • JIGS Chemical Limited. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine - Chiral Amine for Pharmaceutical Synthesis at Best Price. [Link]

  • ACS Publications. (2009, December 28). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases | Organic Process Research & Development. [Link]

  • PMC. (n.d.). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. [Link]

  • weifang yangxu group co.,ltd. (n.d.). (s)-n-[1-(4-methoxyphenyl)ethyl]-n-methylamine. [Link]

  • LinkedIn. (n.d.). Chiral Amines Market Size & Share 2026-2032. [Link]

  • Annamalai University. (n.d.). Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. [Link]

  • Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. [Link]

Sources

Safety Operating Guide

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chemical Identity: (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine CAS: 42882-31-5 (Generic/Racemate reference often used for properties; specific enantiomer handling is identical) Primary Hazard: Corrosive (Skin/Eye), Irritant, Combustible. Disposal Class: Organic Base / Non-Halogenated Organic Waste.

This guide outlines the operational protocols for the safe disposal of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine. As a chiral resolving agent and pharmaceutical intermediate, this secondary amine presents specific risks regarding caustic burns and exothermic reactivity with acids. The following procedures are designed to ensure personnel safety, regulatory compliance (RCRA/EPA), and environmental integrity.

Hazard Identification & Pre-Disposal Assessment

Before initiating any disposal workflow, you must validate the state of the material. This amine is a corrosive organic base .

ParameterCritical Value / ObservationOperational Implication
Physical State Liquid or low-melting solidRequires leak-proof secondary containment.
pH > 11 (Basic)D002 Corrosive Waste . Do not mix with acid waste streams without controlled neutralization.
Flash Point > 90°C (Estimated)Combustible. Classify as "Non-Halogenated Organic" for incineration.
Reactivity HighViolent reaction with strong oxidizers, acid chlorides, and anhydrides.

Expert Insight: The methoxy group on the phenyl ring increases electron density, making this amine slightly more nucleophilic and reactive toward oxidizers than simple alkyl amines. Ensure total segregation from nitric acid or permanganates to prevent immediate fire hazards.

Segregation & Storage Protocols

Proper segregation is the primary defense against "trash can chemistry"—unintended reactions inside waste containers.

  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid aluminum (amines can corrode aluminum at high pH).

  • Waste Stream Labeling: Label clearly as "Hazardous Waste - Organic Base - Corrosive."

  • Incompatibility Zone:

    • Strictly Segregate From: Mineral acids (Sulfuric, Hydrochloric), Oxidizers (Peroxides, Nitrates), and Acid Anhydrides.

    • Acceptable Co-Storage: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine) if permitted by local waste contractor guidelines.

Chemical Compatibility Matrix
Chemical ClassCompatibility StatusRisk Analysis
Water Soluble / MiscibleSafe, but creates basic runoff (pH > 11).
Acetone/Methanol CompatibleSafe for solvent rinsing; dispose as flammable organic waste.
Dichloromethane Conditional Avoid mixing large quantities; amines can react with halogenated solvents over time (slow alkylation/exotherm).
Nitric Acid FORBIDDEN Violent oxidation; potential for explosive nitration byproducts.
Disposal Workflows
Workflow A: Standard Laboratory Waste (Bulk & Mother Liquors)

For pure chemical or reaction mixtures.

  • Consolidation: Transfer the amine into a dedicated "Organic Base" waste container.

  • Solvent Dilution: If the material is viscous or solid, dissolve in a minimal amount of methanol or ethanol to ensure transferability.

  • pH Check: Verify pH is > 10. Do not attempt to neutralize in the waste container; this generates heat and pressure.

  • Hand-off: Seal container and transfer to EHS/Waste Management for Incineration .

Workflow B: Trace Residue & Glassware Cleaning

For cleaning flasks, funnels, and syringes.

  • Rinse 1 (Solvent): Rinse glassware with Ethanol or Acetone. Collect this rinse into the "Organic Solvent Waste" container.

  • Rinse 2 (Acid Wash - Optional): If residue persists, rinse with dilute (1M) HCl.

    • Critical: This converts the volatile free base into the non-volatile hydrochloride salt.

    • Disposal: Collect this specific acid rinse in a separate "Aqueous Acid Waste" stream. Do not mix back into the Organic Base stream.

Workflow C: Emergency Spill Cleanup

Immediate response for benchtop spills.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and lab coat.

  • Containment: Surround spill with inert absorbent (vermiculite or sand).

  • Neutralization: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to neutralize the base. Wait for any fizzing to cease.

  • Collection: Scoop the resulting sludge into a wide-mouth jar. Label as "Spill Debris - Corrosive."

Operational Decision Tree (Visualization)

The following diagram illustrates the logic flow for determining the correct disposal path based on the material's state.

DisposalWorkflow Start Start: Waste Identification IsSpill Is it a Spill? Start->IsSpill SpillProc Apply Absorbent & Weak Acid (Citric Acid) IsSpill->SpillProc Yes IsPure Is it Pure/Bulk Liquid? IsSpill->IsPure No Incineration End: High Temp Incineration (Approved Facility) SpillProc->Incineration BulkCont Container: HDPE or Glass IsPure->BulkCont Yes TraceWash Rinse: Ethanol/Methanol IsPure->TraceWash No (Glassware/Residue) LabelBulk Label: 'Organic Base - Corrosive' BulkCont->LabelBulk Segregate Segregate from Acids/Oxidizers LabelBulk->Segregate Segregate->Incineration AcidWash Optional: Dilute HCl Rinse (Forms Non-volatile Salt) TraceWash->AcidWash AcidWash->Incineration

Figure 1: Decision logic for the disposal of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, distinguishing between bulk waste, trace residues, and spill scenarios.

Regulatory & Compliance Context (RCRA)

While this specific amine is not typically listed on the EPA "P-List" or "U-List" (unless specified by state regulations), it is regulated by Characteristic Hazards :

  • Ignitability (D001): Possible if dissolved in flammable solvents (Methanol/Acetone).

  • Corrosivity (D002): Applicable if the aqueous pH is

    
     12.5.
    
  • Toxicity: As a methoxy-aromatic amine, it poses aquatic toxicity risks. Drain disposal is strictly prohibited under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations.

Final Directive: The ultimate destruction method is High-Temperature Incineration equipped with a scrubber to manage nitrogen oxide (


) emissions.
References
  • Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • TCI Chemicals. Safety Data Sheet: (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.